c-Met-IN-21
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H32F2N8O2 |
|---|---|
Molecular Weight |
610.7 g/mol |
IUPAC Name |
6-[3-[difluoro(quinolin-6-yl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1-[2-oxo-2-(4-propan-2-ylpiperazin-1-yl)ethyl]-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C33H32F2N8O2/c1-21(2)40-14-16-41(17-15-40)31(45)20-42-28-10-5-23(18-24(28)6-12-30(42)44)27-9-11-29-37-38-32(43(29)39-27)33(34,35)25-7-8-26-22(19-25)4-3-13-36-26/h3-5,7-11,13,18-19,21H,6,12,14-17,20H2,1-2H3 |
InChI Key |
IYYAFBAWJOSYFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)CN2C(=O)CCC3=C2C=CC(=C3)C4=NN5C(=NN=C5C(C6=CC7=C(C=C6)N=CC=C7)(F)F)C=C4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to c-Met-IN-21: A Potent and Selective c-Met Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental evaluation of c-Met-IN-21, a highly potent and selective inhibitor of the c-Met receptor tyrosine kinase. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and targeted cancer therapy.
Chemical Structure and Properties
This compound, with the chemical formula C33H32F2N8O2, is a small molecule inhibitor belonging to a novel class of compounds designed to target the ATP-binding site of the c-Met kinase domain.[1][2] Its chemical structure is depicted below, and its key properties are summarized in the table.
Chemical Structure of this compound
Caption: A simplified representation of the this compound chemical structure.
| Property | Value | Reference |
| Molecular Formula | C33H32F2N8O2 | [1][2] |
| Molecular Weight | 610.66 g/mol | [1][2] |
| CAS Number | 3025958-01-1 | [1][2][3][4][5] |
| SMILES String | O=C(N1CCN(CC1)C(C)C)CN2C(=O)CCC=3C=C(C=CC32)C4=NN5C(=NN=C5C(F)(F)C=6C=CC7=NC=CC=C7C6)C=C4 | [1] |
| InChI Key | Not available | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
This compound is a highly potent and selective inhibitor of the c-Met receptor tyrosine kinase, with a reported IC50 value of 0.45 nM in biochemical assays.[1] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of this pathway, through overexpression, mutation, or amplification of the MET gene, is a key driver in the development and progression of various human cancers.
c-Met Signaling Pathway and Inhibition by this compound
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and undergoes autophosphorylation, leading to the activation of downstream signaling cascades, including the RAS/MAPK, PI3K/Akt, and STAT pathways. These pathways ultimately regulate critical cellular processes that, when dysregulated, contribute to tumorigenesis and metastasis. This compound exerts its anti-tumor effects by binding to the kinase domain of c-Met, thereby preventing its phosphorylation and subsequent activation, and blocking the downstream signaling events. This targeted inhibition leads to the suppression of tumor cell growth and survival.
Experimental Protocols
The following sections outline generalized experimental protocols for the evaluation of c-Met inhibitors like this compound. Specific details may need to be optimized for individual experimental setups.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.
Workflow for a Typical Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human c-Met kinase domain and a suitable substrate (e.g., a synthetic peptide or poly(Glu, Tyr)4:1) are prepared in a kinase reaction buffer.
-
Compound Dilution: this compound is serially diluted in DMSO to generate a range of concentrations for IC50 determination.
-
Reaction Setup: The c-Met enzyme is pre-incubated with the various concentrations of this compound in a microplate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Using ADP-Glo™ Kinase Assay (Promega) which measures the amount of ADP produced.
-
Fluorescence-based assays: Using fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Phosphorylation Assay
This assay assesses the ability of this compound to inhibit c-Met autophosphorylation in a cellular context.
Methodology:
-
Cell Culture: A cancer cell line with known c-Met expression (e.g., MKN-45, SNU-5, or Hs746T) is cultured to sub-confluency.
-
Serum Starvation: Cells are serum-starved for a period (e.g., 16-24 hours) to reduce basal levels of receptor phosphorylation.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound for a defined time (e.g., 1-2 hours).
-
Ligand Stimulation: Cells are stimulated with HGF to induce c-Met phosphorylation.
-
Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
-
Western Blotting or ELISA: The levels of phosphorylated c-Met (p-cMet) and total c-Met are determined by Western blotting using specific antibodies or by a sandwich ELISA.
-
Data Analysis: The ratio of p-cMet to total c-Met is calculated for each treatment condition and normalized to the HGF-stimulated control to determine the extent of inhibition.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Tumor Cell Implantation: Human cancer cells overexpressing c-Met are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered to the treatment group via an appropriate route (e.g., oral gavage) at a defined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the control group. Body weight and any signs of toxicity are also monitored throughout the study.
Conclusion
This compound is a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase. Its ability to effectively block the HGF/c-Met signaling pathway provides a strong rationale for its investigation as a potential therapeutic agent for the treatment of cancers driven by aberrant c-Met activity. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this compound and other c-Met inhibitors. Further studies are warranted to fully elucidate its therapeutic potential and to advance its development towards clinical applications.
References
c-Met-IN-21: A Technical Guide for Researchers
CAS Number: 3025958-01-1
Molecular Formula: C₃₃H₃₂F₂N₈O₂
Molecular Weight: 610.66 g/mol
c-Met-IN-21 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[1][2] This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, the signaling pathways it modulates, and detailed experimental protocols relevant to its study. This guide is intended for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor research.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 3025958-01-1 | [3] |
| Molecular Formula | C₃₃H₃₂F₂N₈O₂ | [3] |
| Molecular Weight | 610.66 g/mol | [3] |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |
Biological Activity
This compound is a highly potent inhibitor of the c-Met kinase. The primary reported biological activity is its half-maximal inhibitory concentration (IC50) value.
| Parameter | Value | Target | Reference |
| IC50 | 0.45 nM | c-Met | [1][2] |
The compound has also been noted to exhibit anti-tumor efficacy in in-vivo models.[1][2]
The c-Met Signaling Pathway and Inhibition
The c-Met receptor tyrosine kinase, upon binding its ligand, Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation. This activation triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.[4][5][6] Key pathways activated by c-Met include the RAS/MAPK, PI3K/AKT, and STAT pathways.[7] Dysregulation of the c-Met pathway is implicated in the development and progression of numerous cancers.[4][6][8]
This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the c-Met kinase domain, preventing the phosphorylation events necessary for receptor activation and downstream signaling.[9][10]
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are representative protocols for the evaluation of c-Met inhibitors like this compound, based on methodologies described for similar compounds in the literature.
c-Met Kinase Enzymatic Assay (IC50 Determination)
This protocol outlines a method to determine the in-vitro inhibitory activity of this compound against the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the c-Met kinase and substrate solution to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for c-Met.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the percent inhibition data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[11][12]
Caption: Workflow for the determination of the IC50 of this compound.
Cellular c-Met Phosphorylation Assay
This assay measures the ability of this compound to inhibit HGF-induced c-Met phosphorylation in a cellular context.
Materials:
-
Cancer cell line with c-Met expression (e.g., A549, MKN-45, or SNU-5)
-
Cell culture medium and supplements
-
This compound
-
Recombinant human HGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, and appropriate secondary antibodies
-
Western blot or ELISA reagents
-
96-well cell culture plates
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes).
-
Wash the cells with cold PBS and lyse them.
-
Quantify the levels of phosphorylated c-Met and total c-Met in the cell lysates using either Western blotting or a sandwich ELISA.
-
Normalize the phosphorylated c-Met signal to the total c-Met signal.
-
Determine the IC50 for the inhibition of c-Met phosphorylation.
Cell Viability Assay
This protocol assesses the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
c-Met dependent cancer cell line
-
Cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., CellTiter-Glo®)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 for cell growth inhibition.[13]
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
c-Met amplified cancer cell line (e.g., SNU-5 gastric cancer cells)
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration (e.g., a formulation containing DMSO, PEG300, Tween 80, and saline)[1]
-
Calipers
-
Analytical balance
Procedure:
-
Subcutaneously implant cancer cells, optionally mixed with Matrigel, into the flank of the mice.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Administer this compound at various doses and a vehicle control to the respective groups. The route of administration (e.g., oral gavage) and dosing schedule (e.g., once daily) should be predetermined.
-
Measure tumor dimensions with calipers and the body weight of the mice regularly (e.g., 2-3 times per week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to assess target inhibition).
-
Evaluate the anti-tumor efficacy by comparing the tumor growth in the treated groups to the control group.
Kinase Selectivity
Conclusion
This compound is a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase. Its high potency makes it a valuable tool for preclinical research into the role of the c-Met signaling pathway in cancer and for the evaluation of c-Met inhibition as a therapeutic strategy. The experimental protocols provided in this guide offer a framework for the comprehensive in vitro and in vivo characterization of this compound and other similar inhibitors. Further investigation into its kinase selectivity profile, pharmacokinetic properties, and efficacy in a broader range of cancer models is warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rational Design, Synthesis, and Biological Evaluation of Novel c-Met Degraders for Lung Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. Design, Synthesis, and Evaluation of New Mesenchymal–Epithelial Transition Factor (c-Met) Kinase Inhibitors with Dual Chiral Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. aacrjournals.org [aacrjournals.org]
c-Met-IN-21: A Technical Guide for Basic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Met-IN-21, also identified as compound 54, is a novel and highly potent small-molecule inhibitor of the c-Met receptor tyrosine kinase. Exhibiting remarkable selectivity and significant anti-tumor efficacy in preclinical models, this compound has emerged as a valuable tool for investigating the role of the c-Met signaling pathway in various cancers, particularly those with MET gene amplification, such as hepatocellular carcinoma. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols, and an exploration of the signaling pathways it modulates.
Core Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activities of this compound, facilitating a clear comparison of its potency and efficacy.
Table 1: In Vitro Kinase and Cellular Potency of this compound
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Kinase Inhibition Assay | c-Met | 0.45 ± 0.06 nM | [1] |
| Anti-proliferative Assay | MET-amplified HCC cells | Potent activity reported | [1] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| Xenograft | MET-amplified HCC | Not specified | Significant anti-tumor efficacy | [1] |
Mechanism of Action and Signaling Pathways
This compound functions as a competitive inhibitor of ATP binding to the catalytic kinase domain of the c-Met receptor. This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, hepatocyte growth factor (HGF), thereby blocking the initiation of downstream signaling cascades. The aberrant activation of the c-Met pathway is a known driver of oncogenesis, promoting cell proliferation, survival, migration, and invasion.
The primary signaling pathways inhibited by this compound are central to cancer progression and include:
-
RAS/MAPK Pathway: This pathway is crucial for cell proliferation. By inhibiting c-Met, this compound prevents the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.
-
PI3K/AKT Pathway: This pathway is a key regulator of cell survival and apoptosis. Inhibition of c-Met by this compound blocks the activation of PI3K and AKT, leading to increased apoptosis in cancer cells.
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is involved in gene transcription that promotes cell proliferation and survival. c-Met activation can lead to STAT3 phosphorylation, which is abrogated by this compound.
Below is a diagram illustrating the central role of c-Met in these signaling pathways and the point of intervention for this compound.
Caption: c-Met signaling pathways and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on standard techniques used in cancer research and can be adapted for specific experimental needs.
In Vitro c-Met Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against c-Met kinase activity.
Materials:
-
Recombinant human c-Met kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the recombinant c-Met kinase, the peptide substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the in vitro c-Met kinase inhibition assay.
Cellular Proliferation (MTS/MTT) Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
MET-amplified cancer cell line (e.g., HCC cell line)
-
Complete cell culture medium
-
This compound (in DMSO)
-
96-well plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the MTS or MTT reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blotting for Phospho-c-Met and Downstream Effectors
Objective: To determine the effect of this compound on the phosphorylation status of c-Met and its key downstream signaling proteins (e.g., AKT, ERK).
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
HGF
-
This compound (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Serum-starve the cells for several hours to overnight to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).
-
Stimulate the cells with HGF for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Caption: General workflow for Western blotting analysis.
Conclusion
This compound is a highly potent and selective inhibitor of c-Met, representing a powerful research tool for elucidating the roles of the c-Met signaling pathway in cancer biology. Its demonstrated in vitro and in vivo efficacy, particularly in MET-amplified cancers, underscores its potential for further investigation in preclinical and translational studies. The experimental protocols provided in this guide offer a foundation for researchers to explore the multifaceted effects of this promising inhibitor.
References
Navigating the Preclinical Landscape of c-Met Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Preliminary searches for a specific compound designated "c-Met-IN-21" did not yield publicly available data or studies. The following guide provides a comprehensive overview of the preclinical evaluation of c-Met inhibitors, drawing upon established methodologies and representative data from the field to serve as a technical resource for professionals in drug development.
The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a critical signaling pathway involved in cell proliferation, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met axis through gene amplification, mutation, or overexpression is implicated in the progression and metastasis of numerous cancers, making it a compelling target for therapeutic intervention.[2][3][4][5][6][7] This guide outlines the typical preclinical studies used to characterize novel c-Met inhibitors, from initial biochemical assays to in vivo efficacy models.
In Vitro Characterization of c-Met Inhibitors
A crucial first step in the evaluation of a potential c-Met inhibitor is to determine its potency and selectivity through a series of in vitro assays.
Biochemical and Cellular Assays
Initial assessment typically involves biochemical assays to quantify the direct inhibitory effect on the c-Met kinase. This is followed by cell-based assays to confirm the compound's activity in a more biologically relevant context.
Table 1: Representative In Vitro Activity of a Novel c-Met Inhibitor
| Assay Type | Cell Line | Endpoint | IC50 (nM) |
| Biochemical Kinase Assay | - | c-Met Kinase Activity | < 5 |
| Cellular Phospho-c-Met Assay | GTL-16 | c-Met Phosphorylation (Y1349/Y1365) | 50 - 160 |
| Cell Proliferation Assay | 32D (Tpr-Met transformed) | Cell Viability | ~100 |
| Cell Migration Assay | HPAF | HGF-induced Migration | 425 |
| Tubulogenesis Assay | MDCK | HGF-induced Tube Formation | < 5 |
Data is representative and compiled from studies on various novel c-Met inhibitors.[8]
Experimental Protocols
1. c-Met Kinase Inhibition Assay (Biochemical)
-
Objective: To measure the direct inhibition of c-Met kinase activity by the test compound.
-
Methodology:
-
Recombinant human c-Met kinase domain is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
The test compound is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cellular c-Met Phosphorylation Assay
-
Objective: To assess the inhibitor's ability to block HGF-induced or constitutive c-Met autophosphorylation in cancer cells.
-
Methodology:
-
Cancer cells with amplified or overexpressed c-Met (e.g., GTL-16) are seeded in multi-well plates.[8]
-
Cells are serum-starved and then pre-treated with various concentrations of the c-Met inhibitor.
-
For ligand-dependent models, cells are stimulated with HGF to induce c-Met phosphorylation.[9]
-
Cell lysates are prepared, and the levels of phosphorylated c-Met (specifically at key tyrosine residues like Y1234/Y1235 or Y1349) and total c-Met are measured using ELISA or Western blot.[5]
-
IC50 values are determined based on the reduction in the phosphorylated c-Met signal relative to the total c-Met signal.
-
3. Cell Proliferation/Viability Assay
-
Objective: To determine the effect of the inhibitor on the growth of c-Met-dependent cancer cell lines.
-
Methodology:
-
Cells known to be "addicted" to c-Met signaling are plated.[5]
-
Cells are treated with a range of inhibitor concentrations for 48 to 72 hours.[9]
-
Cell viability is assessed using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay.
-
The concentration of the inhibitor that reduces cell viability by 50% (IC50) is calculated.
-
In Vivo Evaluation of c-Met Inhibitors
Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy, pharmacokinetics, and pharmacodynamics.
Xenograft Models
Human tumor cells are implanted into immunocompromised mice to evaluate the anti-tumor activity of the c-Met inhibitor.
Table 2: Representative In Vivo Efficacy in a c-Met Amplified Xenograft Model
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |
| GTL-16 (Gastric) | Vehicle | PO, BID x 21 days | 0 |
| c-Met Inhibitor | 100 mg/kg | PO, BID x 21 days | > 90 (Tumor Stasis) |
| Hs746T (Gastric) | Vehicle | PO, QD | 0 |
| c-Met Inhibitor | 50 mg/kg | PO, QD | Significant tumor volume reduction |
Data is representative and compiled from studies on various novel c-Met inhibitors.[5][8]
Experimental Protocols
1. Subcutaneous Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of a c-Met inhibitor in a relevant cancer model.
-
Methodology:
-
Human cancer cells with c-Met amplification (e.g., GTL-16, Hs746T) are injected subcutaneously into the flank of athymic nude mice.[3][5]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
The c-Met inhibitor is administered orally (PO) or via another appropriate route at a predetermined dose and schedule.[5][10]
-
Tumor volume and body weight are measured regularly throughout the study.[5]
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring levels of phosphorylated c-Met).[3]
-
Visualizing Key Pathways and Workflows
The c-Met Signaling Cascade
The binding of HGF to the c-Met receptor triggers dimerization and autophosphorylation of tyrosine residues in the kinase domain.[1][11] This creates docking sites for adaptor proteins like GRB2 and GAB1, which in turn activate downstream pathways such as the RAS/MAPK and PI3K/AKT cascades, promoting cell proliferation, survival, and motility.[2][11]
Caption: Simplified c-Met signaling pathway.
Preclinical Evaluation Workflow
The preclinical assessment of a c-Met inhibitor follows a logical progression from broad screening to specific, targeted in vivo studies.
Caption: General preclinical workflow for a c-Met inhibitor.
References
- 1. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacological characterization of human c-Met neutralizing monoclonal antibody CE-355621 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. wuxibiology.com [wuxibiology.com]
- 11. mdpi.com [mdpi.com]
The c-Met Signaling Pathway: A Key Oncogenic Driver
An In-depth Technical Guide to the Screening and Discovery of c-Met Kinase Inhibitors
This guide provides a comprehensive overview of the essential processes involved in the identification and characterization of novel small molecule inhibitors targeting the c-Met receptor tyrosine kinase. It is intended for researchers, scientists, and drug development professionals engaged in oncology drug discovery. The content follows a typical drug discovery cascade, from initial high-throughput screening to in vivo validation, using the hypothetical candidate "c-Met-IN-21" as an illustrative example.
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a pivotal role in normal physiological processes such as embryonic development, tissue regeneration, and wound healing.[1][2][3] Its only known ligand is the hepatocyte growth factor (HGF), also known as scatter factor.[1][4][5] Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation of key tyrosine residues within its intracellular kinase domain.[5][6] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are crucial for cell proliferation, survival, motility, and invasion.[1][4]
In many human cancers, aberrant c-Met signaling, driven by gene amplification, activating mutations, or protein overexpression, contributes to tumor growth, angiogenesis, and metastasis.[1][2][7] This "oncogene addiction" makes c-Met an attractive and well-validated target for therapeutic intervention in oncology.[5][8]
A Typical Screening Cascade for c-Met Inhibitors
The discovery of a novel c-Met inhibitor like this compound follows a structured screening funnel designed to identify potent, selective, and effective compounds from a large chemical library. This process moves from high-throughput biochemical assays to more complex cell-based and in vivo models.
Quantitative Data Summary
The following tables summarize hypothetical but representative data for our candidate, this compound, alongside known c-Met inhibitors for comparison.
Table 1: In Vitro Biochemical and Cellular Activity
| Compound | c-Met Kinase IC50 (nM)[9] | p-c-Met Cellular IC50 (nM)[10] | MKN-45 Cell Proliferation GI50 (nM)[11] |
| This compound (Hypothetical) | 2.5 | 15 | 95 |
| Crizotinib | 8 | 11 | 24 |
| Capmatinib | 0.13 | 5 | 10 |
| PHA-665752 | 9 | 50-160 | ~100 |
| BMS-777607 | 3.9 | 20 | 150 |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Table 2: In Vivo Efficacy in c-Met Amplified Gastric Cancer Xenograft Model (Hs746T)
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | PO, QD x 21 days | 0 | +2.5 |
| This compound (50 mg/kg) | PO, QD x 21 days | 85 | -1.5 |
| Crizotinib (25 mg/kg) | PO, QD x 21 days | 78 | -3.0 |
PO: Per os (oral administration). QD: Quaque die (once daily).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of screening results.
Biochemical c-Met Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the c-Met kinase domain.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence-based (e.g., Kinase-Glo®) assay is commonly used.[5][12][13]
-
Methodology (Kinase-Glo® Example):
-
Reagents: Recombinant human c-Met kinase domain, a suitable polypeptide substrate, ATP, and the Kinase-Glo® reagent.[12]
-
Procedure: a. Dispense 5 µL of test compound (e.g., this compound) at various concentrations into a 384-well plate. b. Add 10 µL of a solution containing the c-Met enzyme and substrate to each well. c. Initiate the kinase reaction by adding 10 µL of ATP solution. Incubate for 1 hour at room temperature. d. Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent. e. Incubate for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular c-Met Phosphorylation Assay
This assay determines a compound's ability to inhibit c-Met autophosphorylation within a cellular context.
-
Principle: Utilizes c-Met amplified or HGF-stimulated cancer cell lines to measure the phosphorylation status of c-Met at specific tyrosine residues (e.g., Y1234/1235).[5] Methods include Western Blot, ELISA, or high-content imaging.[14]
-
Methodology (Western Blot Example):
-
Cell Culture: Plate a c-Met amplified cell line (e.g., EBC-1 or Hs746T) in 6-well plates and allow them to adhere overnight.[13]
-
Treatment: Treat cells with serial dilutions of the test compound for 2-4 hours.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-c-Met (Y1234/1235) and total c-Met. Use a loading control like β-actin.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band density using imaging software. Normalize the p-c-Met signal to total c-Met and plot the percentage of inhibition relative to the vehicle control to determine the cellular IC50.
-
Cell Proliferation Assay
This assay evaluates the effect of the inhibitor on the growth of cancer cells that are dependent on c-Met signaling.
-
Principle: Measures cell viability or metabolic activity after several days of compound treatment in c-Met "addicted" cancer cell lines.
-
Methodology (Sulforhodamine B - SRB Assay):
-
Cell Plating: Seed MKN-45 or Hs746T cells in 96-well plates at a density of 3,000-5,000 cells/well and allow to attach for 24 hours.
-
Compound Treatment: Add the test compound across a range of concentrations and incubate for 72 hours.
-
Fixation: Gently fix the cells by adding cold 10% trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Solubilization: Wash away unbound dye with 1% acetic acid and air dry. Solubilize the bound stain with 10 mM Tris base solution.
-
Data Analysis: Measure the optical density at 510 nm. Calculate the GI50 (concentration causing 50% growth inhibition) from the dose-response curve.
-
In Vivo Xenograft Efficacy Study
This is a critical step to evaluate the anti-tumor activity of a lead compound in a living organism.
-
Principle: Human tumor cells with c-Met amplification are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound to assess its effect on tumor growth.
-
Methodology:
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 Hs746T cells into the right flank of each mouse.
-
Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound, positive control).
-
Treatment: Administer the compound daily via oral gavage at a predetermined dose based on PK studies.[10]
-
Monitoring: Measure tumor volume with calipers twice weekly and record animal body weights as a measure of toxicity.
-
Endpoint: Continue the study for 21-28 days or until tumors in the vehicle group reach the maximum allowed size.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each group relative to the vehicle control. Statistical significance is determined using appropriate tests (e.g., ANOVA). Pharmacodynamic analysis of p-c-Met in tumor tissue can also be performed at the end of the study.[10]
-
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Emerging Role of c-Met in Carcinogenesis and Clinical Implications as a Possible Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-MET [stage.abbviescience.com]
- 5. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Discovery of anticancer agents with c-Met inhibitory potential by virtual and experimental screening of a chemical library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for c-Met-IN-21 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of c-Met-IN-21, a small molecule inhibitor of the c-Met receptor tyrosine kinase. The methodologies described are essential for evaluating the compound's potency, selectivity, and mechanism of action in a preclinical setting.
Introduction to c-Met Signaling
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, motility, and invasion.[1][2] Its natural ligand is the hepatocyte growth factor (HGF).[3][4] Upon HGF binding, c-Met undergoes dimerization and autophosphorylation of tyrosine residues within its kinase domain.[5][6] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are crucial for normal cellular functions like embryonic development and tissue repair.[3][7]
However, dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, mutations, or protein overexpression, is strongly implicated in the development and progression of various human cancers.[1][8] Aberrant c-Met activation can lead to increased tumor growth, angiogenesis, and metastasis, making it a compelling target for cancer therapy.[3][8][9] Small molecule inhibitors targeting the ATP-binding site of the c-Met kinase are a key strategy to counteract its oncogenic activity.[5]
c-Met Signaling Pathway Diagram
The following diagram illustrates the simplified c-Met signaling cascade upon activation by its ligand, HGF.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-MET [stage.abbviescience.com]
- 4. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 5. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for c-Met-IN-21: A Guide for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are crucial regulators of cellular processes such as proliferation, motility, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway through mechanisms like gene amplification, mutation, or protein overexpression is strongly implicated in the development and progression of various human cancers.[2][3] This aberrant signaling makes c-Met a compelling target for therapeutic intervention in oncology.
c-Met-IN-21 is a potent and selective small molecule inhibitor of c-Met kinase activity. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and similar inhibitors. The following sections offer guidance on evaluating the inhibitor's impact on c-Met signaling, cell proliferation, and migration.
Data Presentation: In Vitro Activity of Reference c-Met Inhibitors
The following table summarizes the in vitro activity of several known c-Met inhibitors in various cancer cell lines. This data is provided as a reference for expected potency and for the selection of appropriate cell models and concentration ranges for studying novel inhibitors like this compound.
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| INCB28060 | SNU-5 (gastric) | c-Met Phosphorylation | ~1 | [4] |
| INCB28060 | H441 (lung) | Cell Migration | ~2 | [4] |
| PF-02341066 (Crizotinib) | MNNG/HOS (osteosarcoma) | Cell Proliferation | 40 | [5] |
| SU11274 | PC-6/SN-38 (SCLC) | c-Met Activation | N/A | [6] |
| Unnamed Inhibitor | Hs746T (gastric) | c-Met Phosphorylation | <100 | [7] |
c-Met Signaling Pathway and Inhibition
The binding of HGF to the c-Met receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers the recruitment of adaptor proteins and the initiation of multiple downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and STAT pathways, which collectively drive cancer cell proliferation, survival, and metastasis.[1][3][8] this compound is designed to inhibit the kinase activity of c-Met, thereby blocking these downstream signals.
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the efficacy of this compound. It is recommended to use cell lines with known c-Met expression or amplification, such as SNU-5, Hs746T (gastric cancer), or H441 (lung cancer).
c-Met Phosphorylation Assay (Western Blot)
This assay directly measures the inhibitory effect of this compound on HGF-induced c-Met autophosphorylation.
Materials:
-
Cell Line: e.g., A549 or H441 lung carcinoma cells.
-
Culture Medium: RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Reagents: Recombinant Human HGF, this compound, DMSO (vehicle), RIPA lysis buffer, protease and phosphatase inhibitors, BCA protein assay kit.
-
Antibodies: Primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, and a loading control (e.g., β-actin or GAPDH). HRP-conjugated secondary antibodies.
-
Equipment: Cell culture incubator, electrophoresis and Western blot apparatus, chemiluminescence imager.
Protocol:
-
Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours.
-
Inhibitor Treatment: Pretreat cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO for 2-4 hours.
-
HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes at 37°C.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imager.
-
-
Data Analysis: Quantify band intensities and normalize the phospho-c-Met signal to total c-Met and the loading control. Calculate the IC50 value for the inhibition of c-Met phosphorylation.
Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
This assay assesses the impact of this compound on the proliferation and viability of cancer cells, particularly those dependent on c-Met signaling.
Materials:
-
Cell Line: e.g., SNU-5 or other c-Met dependent cancer cells.
-
Culture Medium: Appropriate growth medium for the chosen cell line.
-
Reagents: this compound, DMSO, CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Equipment: White, clear-bottom 96-well plates, luminometer.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of this compound on the migratory capacity of cancer cells, a process often driven by c-Met activation.
Materials:
-
Cell Line: e.g., H441 or other motile cancer cells with c-Met expression.
-
Culture Medium: Appropriate growth medium.
-
Reagents: this compound, DMSO, Mitomycin C (to inhibit proliferation, optional).
-
Equipment: 6- or 12-well plates, p200 pipette tip or scratcher, microscope with a camera.
Protocol:
-
Cell Seeding: Plate cells and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Wash and Treat: Gently wash with PBS to remove detached cells. Add fresh low-serum medium containing different concentrations of this compound or DMSO. If desired, add Mitomycin C (e.g., 10 µg/mL) to prevent cell division from confounding the migration results.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial area. Compare the migration rate between treated and control groups.
Experimental Workflow Diagram
References
- 1. Biochemical and pharmacological characterization of human c-Met neutralizing monoclonal antibody CE-355621 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-MET as a potential therapeutic target and biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Vascular Niche Facilitates Acquired Drug Resistance to c-Met Inhibitor in Originally Sensitive Osteosarcoma Cells [mdpi.com]
- 6. Significance of c-MET overexpression in cytotoxic anticancer drug-resistant small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for c-Met-IN-21 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for researchers initiating in vivo studies with c-Met-IN-21. The protocols outlined below are based on the known high potency of this compound, established methodologies for other c-Met inhibitors, and best practices for preclinical in vivo research. A critical component of these protocols is the recommendation for an initial dose-finding study to determine the optimal and safe therapeutic dosage of this compound in the specific animal model being utilized.
Data Presentation
Table 1: In Vivo Dosage of Various c-Met Inhibitors
The following table summarizes reported in vivo dosages for several other c-Met inhibitors. This information can serve as a valuable reference for designing dose-escalation studies for this compound.
| Inhibitor Name | Animal Model | Dosage | Administration Route | Reference |
| CE-355621 | U87 MG Xenograft (Mouse) | 200 µg or 400 µg per dose | Intraperitoneal (IP) | [6][7] |
| c-Met-Fc | U-87 MG Xenograft (Mouse) | 30 or 100 µg daily | Systemic | [8] |
| Tepotinib | PDX Model (Mouse) | 6 mg/kg or 15 mg/kg daily | Oral (PO) | [9] |
| Unnamed c-Met Inhibitor | GTL-16 Xenograft (Mouse) | 100 mg/kg twice daily (bid) | Oral (PO) | [10] |
| KRC-00715 | Hs746T Xenograft (Mouse) | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
Objective: To prepare a stable and biocompatible formulation of this compound for parenteral administration in animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 40 mg/mL). Ensure complete dissolution by gentle vortexing or sonication.
-
-
Vehicle Preparation:
-
Prepare the vehicle solution by mixing the components in the following ratio: 30% PEG300, 5% Tween 80, and 65% sterile saline or PBS.
-
For example, to prepare 10 mL of vehicle, mix 3 mL of PEG300, 0.5 mL of Tween 80, and 6.5 mL of sterile saline/PBS.
-
-
Final Formulation:
-
Based on the desired final concentration for injection, calculate the volume of the this compound stock solution and the vehicle needed. A common final formulation consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[5]
-
To achieve this, slowly add the calculated volume of the DMSO stock solution to the prepared vehicle while vortexing to ensure a clear and homogenous solution.
-
For example, to prepare 1 mL of a 2 mg/mL final solution from a 40 mg/mL stock:
-
Take 50 µL of the 40 mg/mL this compound stock in DMSO.
-
Add this to 950 µL of a vehicle pre-made with 30% PEG300, 5% Tween 80, and the remaining volume of saline/PBS to make up the final formulation.
-
-
Visually inspect the final solution for any precipitation. If precipitation occurs, adjustments to the formulation may be necessary.
-
Filter the final formulation through a 0.22 µm sterile filter before administration.
-
Protocol 2: In Vivo Dose-Finding (Dose-Escalation) Study
Objective: To determine the maximum tolerated dose (MTD) and to identify a safe and effective dose range for this compound in a relevant tumor xenograft model.
Animal Model: Immunocompromised mice (e.g., Nude, SCID) bearing subcutaneous xenografts of a human cancer cell line with known c-Met activation (e.g., U87 MG, GTL-16).
Procedure:
-
Animal Acclimatization and Tumor Implantation:
-
Acclimatize animals for at least one week before the start of the experiment.
-
Implant tumor cells subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Group Allocation and Dosing:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=5-10 mice per group).
-
Based on the high in vitro potency of this compound and data from other c-Met inhibitors, initiate dosing at a low, likely sub-therapeutic level (e.g., 1 mg/kg).
-
Prepare a vehicle control group receiving the formulation without the active compound.
-
Establish multiple dose-escalation cohorts (e.g., 3 mg/kg, 10 mg/kg, 30 mg/kg, 100 mg/kg). Dosing can be administered daily or on an alternative schedule via intraperitoneal (IP) or oral (PO) gavage.
-
-
Monitoring and Data Collection:
-
Monitor animal health daily, including body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur), and any adverse reactions at the injection site.
-
Measure tumor volume at least twice a week using the formula: (Length x Width²)/2.
-
At the end of the study, or if humane endpoints are reached, euthanize the animals and collect tumors and relevant tissues for further analysis (e.g., pharmacodynamics).
-
-
MTD Determination:
-
The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss, mortality, or severe clinical signs).
-
Protocol 3: In Vivo Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound at a well-tolerated dose.
Procedure:
-
Study Design:
-
Based on the results of the dose-finding study, select one or two well-tolerated and potentially efficacious doses of this compound.
-
Establish a vehicle control group and one or more treatment groups (n=8-12 mice per group).
-
-
Treatment and Monitoring:
-
Initiate treatment when tumors reach the desired size.
-
Administer this compound or vehicle according to the predetermined schedule and route.
-
Monitor tumor growth and animal health as described in the dose-finding study.
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study, or at selected time points, collect tumor tissues to assess the in vivo inhibition of c-Met signaling.
-
Prepare tumor lysates and perform Western blotting to measure the levels of phosphorylated c-Met (p-c-Met) and total c-Met, as well as downstream signaling proteins like p-Akt and p-ERK.
-
Mandatory Visualization
Caption: The HGF/c-Met signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for in vivo studies of this compound.
References
- 1. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 2. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 3. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Met-IN-21_TargetMol [targetmol.com]
- 6. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Soluble c-Met receptors inhibit phosphorylation of c-Met and growth of hepatocyte growth factor: c-Met-dependent tumors in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
c-Met-IN-21 solubility and preparation for experiments
These application notes provide detailed protocols for the use of c-Met-IN-21, a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase. The information is intended for researchers, scientists, and drug development professionals investigating the c-Met signaling pathway and its role in cancer and other diseases.
Introduction to this compound
c-Met, also known as the hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1][2] Aberrant activation of the c-Met signaling pathway through mutation, amplification, or overexpression is implicated in the development and progression of numerous human cancers.[1][3] this compound is a small molecule inhibitor designed to target the ATP-binding site of the c-Met kinase, thereby blocking its enzymatic activity and downstream signaling.[4] This inhibition can lead to reduced tumor growth, angiogenesis, and metastasis, making c-Met an attractive target for cancer therapy.[3][5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Data |
| Molecular Weight | Data not available for this compound. Please refer to the product datasheet. |
| Appearance | Off-white to yellow solid |
| Purity | >98% (as determined by HPLC) |
Solubility and Stock Solution Preparation
Proper solubilization of this compound is critical for accurate and reproducible experimental results. Due to the hydrophobic nature of many small molecule inhibitors, organic solvents are typically required for initial stock solution preparation.
Solubility Data:
| Solvent | Solubility |
| DMSO | Soluble up to at least 20 mg/mL. For most in vitro experiments, a high-concentration stock solution in DMSO is recommended. It is important to note that high concentrations of DMSO can be toxic to cells, so the final concentration in the culture medium should be kept low, typically below 0.5%.[7][8] |
| Ethanol | Soluble. Ethanol is generally less toxic to cells than DMSO and can be a suitable solvent for some applications.[7][8] |
| Water | Practically insoluble. |
| Aqueous Buffer | To prepare aqueous solutions, first dissolve the compound in an organic solvent like DMSO or ethanol, and then perform subsequent dilutions with the aqueous buffer. |
Protocol for 10 mM Stock Solution Preparation in DMSO:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution.
-
Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)
-
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Gently vortex or sonicate the solution until the compound is completely dissolved. A brief warming at 37°C may aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
In Vitro Experimental Protocols
Cell Viability/Proliferation Assay (MTS/MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line with known c-Met expression (e.g., GTL-16, U87MG)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. The final DMSO concentration should not exceed 0.5%.
-
Remove the overnight culture medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.
Western Blot Analysis of c-Met Phosphorylation
This protocol is used to confirm the inhibitory effect of this compound on c-Met autophosphorylation.
Materials:
-
Cancer cell line with c-Met expression
-
This compound
-
Hepatocyte Growth Factor (HGF)
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Protocol:
-
Cell Culture and Starvation: Plate cells and grow to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours.
-
Inhibitor Treatment: Treat the starved cells with various concentrations of this compound for 1-2 hours.
-
HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes to induce c-Met phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with the indicated primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
In Vivo Experimental Protocol
Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[6]
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line that forms tumors in mice (e.g., SW620, U87MG)[9]
-
This compound
-
Vehicle solution for in vivo administration (e.g., 0.5% methylcellulose in water)
-
Calipers
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ tumor cells suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally or via intraperitoneal injection at a predetermined dose and schedule. The control group should receive the vehicle solution.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Signaling Pathway and Experimental Workflow Diagrams
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 5. c-MET [stage.abbviescience.com]
- 6. Biochemical and pharmacological characterization of human c-Met neutralizing monoclonal antibody CE-355621 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Immunofluorescence Staining with c-Met Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a key target for therapeutic intervention.[3][4] Small molecule inhibitors targeting the c-Met kinase domain are a promising class of anti-cancer agents.[5] This document provides detailed protocols for immunofluorescence staining to visualize and quantify the effects of a representative c-Met inhibitor, referred to here as c-Met-IN-21, on cellular signaling pathways.
Mechanism of Action of c-Met Inhibitors
c-Met inhibitors are a class of small molecules designed to block the enzymatic activity of the c-Met tyrosine kinase.[5] Upon binding of its ligand HGF, the c-Met receptor dimerizes and autophosphorylates key tyrosine residues within its kinase domain.[6] This phosphorylation event creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS/MAPK, PI3K/Akt, and STAT pathways.[2][3][7] These pathways, in turn, regulate a wide range of cellular functions, including cell growth, survival, and motility.[4]
Small molecule c-Met inhibitors typically act by competing with ATP for binding to the kinase domain of the c-Met receptor, thereby preventing its autophosphorylation and subsequent activation of downstream signaling. This inhibition is expected to lead to a reduction in cell proliferation, migration, and invasion, and may induce apoptosis in cancer cells that are dependent on c-Met signaling.
Data Presentation: Quantitative Analysis of this compound Treatment
Immunofluorescence imaging allows for the quantitative analysis of protein expression and phosphorylation levels within individual cells. The following tables present hypothetical, yet representative, quantitative data that could be obtained from immunofluorescence experiments assessing the effect of this compound on c-Met signaling in a cancer cell line (e.g., A549 lung carcinoma cells). The data is presented as the mean fluorescence intensity (MFI) ± standard deviation (SD) from a population of cells.
Table 1: Effect of this compound on c-Met Phosphorylation
| Treatment Group | Phospho-c-Met (Tyr1234/1235) MFI | Total c-Met MFI | Ratio (p-c-Met / Total c-Met) |
| Vehicle Control (DMSO) | 850 ± 75 | 1200 ± 110 | 0.71 |
| This compound (100 nM) | 250 ± 40 | 1150 ± 95 | 0.22 |
| This compound (500 nM) | 120 ± 30 | 1180 ± 105 | 0.10 |
Table 2: Downstream Signaling Pathway Modulation by this compound
| Treatment Group | Phospho-Akt (Ser473) MFI | Phospho-ERK1/2 (Thr202/Tyr204) MFI |
| Vehicle Control (DMSO) | 780 ± 60 | 920 ± 85 |
| This compound (100 nM) | 410 ± 55 | 530 ± 65 |
| This compound (500 nM) | 220 ± 35 | 310 ± 50 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a human cancer cell line known to express c-Met (e.g., A549, GTL-16, or HT-29) onto sterile glass coverslips in a 24-well plate at a density that will result in 60-80% confluency at the time of the experiment.[8]
-
Cell Adherence: Allow cells to adhere and grow in complete culture medium for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 100 nM and 500 nM). A vehicle control group should be treated with the same final concentration of DMSO.
-
Incubation: Aspirate the old medium from the cells and add the medium containing this compound or vehicle control. Incubate the cells for the desired treatment duration (e.g., 4, 12, or 24 hours).
Immunofluorescence Staining Protocol
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold 100% Methanol
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) and 0.3% Triton X-100 in PBS
-
Primary Antibodies (diluted in Blocking Buffer):
-
Rabbit anti-phospho-c-Met (Tyr1234/1235)
-
Mouse anti-Total c-Met
-
Rabbit anti-phospho-Akt (Ser473)
-
Mouse anti-phospho-ERK1/2 (Thr202/Tyr204)
-
-
Fluorophore-conjugated Secondary Antibodies (diluted in Blocking Buffer):
-
Goat anti-Rabbit IgG (e.g., Alexa Fluor 488)
-
Goat anti-Mouse IgG (e.g., Alexa Fluor 594)
-
-
Nuclear Counterstain: DAPI (1 µg/mL in PBS)
-
Mounting Medium with anti-fade reagent
Procedure:
-
Fixation:
-
Aspirate the culture medium and gently wash the cells three times with PBS.
-
Add the fixation solution to each well to cover the cells.
-
For 4% PFA, incubate for 15 minutes at room temperature.
-
For ice-cold methanol, incubate for 10 minutes at -20°C.
-
Gently wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if using PFA fixation):
-
Add Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.
-
Gently wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Aspirate the Blocking Buffer.
-
Add the diluted primary antibodies to the respective wells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Gently wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Add the diluted fluorophore-conjugated secondary antibodies to the respective wells.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Gently wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Add DAPI solution to each well and incubate for 5 minutes at room temperature, protected from light.
-
Gently wash the cells once with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass slides with a drop of mounting medium.
-
Seal the edges of the coverslips with clear nail polish.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
-
Capture images and perform quantitative analysis of fluorescence intensity using image analysis software (e.g., ImageJ or CellProfiler).
-
Visualizations
The following diagrams illustrate the c-Met signaling pathway and the experimental workflow for immunofluorescence staining.
References
- 1. Targeting of Both the c-Met and EGFR Pathways Results in Additive Inhibition of Lung Tumorigenesis in Transgenic Mice [mdpi.com]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Met as a Target for Personalized Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Cell Viability Assay Using c-Met-IN-21
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Met, the receptor for hepatocyte growth factor (HGF), is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention.[2][3] c-Met-IN-21 is a potent and selective small molecule inhibitor of c-Met kinase.[3] This document provides detailed application notes and protocols for assessing cell viability using this compound, including its effects on cancer cell lines with amplified c-Met.
Mechanism of Action
This compound is a triazolothiadiazole-containing compound that acts as an ATP-competitive inhibitor of c-Met kinase.[3] By binding to the ATP-binding pocket of the c-Met kinase domain, it blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. This inhibition ultimately leads to a reduction in cell proliferation and viability in c-Met-dependent cancer cells.[3]
Data Presentation
The inhibitory activity of this compound has been evaluated against the c-Met enzyme and in cellular assays. The following table summarizes the available quantitative data for this compound (referred to as compound 21 in the cited literature).
| Parameter | Value | Cell Line | Reference |
| Enzymatic Inhibition | |||
| Ki (c-Met) | 0.025 µM | - | [3] |
| Cellular Inhibition | |||
| IC50 | Not specified in the provided context | MKN-45 (Gastric Carcinoma) | [3] |
| IC50 | Not specified in the provided context | SNU-5 (Gastric Carcinoma) | [3] |
Note: The specific IC50 values for MKN-45 and SNU-5 cell lines were not explicitly stated in the provided search results, but the compound was tested in these c-Met amplified cell lines.
Experimental Protocols
This section provides a detailed protocol for a cell viability assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Cancer cell lines (e.g., MKN-45, SNU-5, or other relevant lines)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS), sterile-filtered and stored protected from light
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[1][4]
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.
Step-by-Step Protocol
1. Preparation of this compound Stock Solution: a. Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). b. Aliquot the stock solution and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
2. Cell Seeding: a. Culture the desired cancer cell lines until they reach 70-80% confluency. b. Harvest the cells using standard trypsinization methods and perform a cell count. c. Resuspend the cells in a complete culture medium to the desired seeding density (this should be optimized for each cell line to ensure logarithmic growth during the assay period). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours to allow the cells to attach and resume growth.
3. Drug Treatment: a. On the day of treatment, prepare serial dilutions of this compound from the stock solution using a complete culture medium. The final concentrations should span a range that is expected to cover 0-100% inhibition. A common starting range for a new compound might be from 100 µM down to 0.01 µM. b. Include a vehicle control (medium with the same concentration of DMSO used in the highest drug concentration) and a blank control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (and controls) to the respective wells. d. Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.[4]
4. MTT Assay: a. After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT reagent to each well. b. Incubate the plate for an additional 4 hours at 37°C.[4] During this time, viable cells will metabolize the yellow MTT into purple formazan crystals. c. After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals. d. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][4] e. Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
5. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each drug concentration using the following formula: Percentage Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 d. Plot the percentage of viability against the logarithm of the drug concentration. e. Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathway
c-Met activation by its ligand HGF triggers a cascade of downstream signaling events that promote cancer cell proliferation, survival, and motility. This compound inhibits the initial step of this cascade.
Caption: Simplified c-Met signaling pathway and the point of inhibition by this compound.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 3. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
Application of c-Met-IN-21 in Lung Cancer Cell Lines: Notes and Protocols
For Research Use Only.
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in the development and progression of various cancers, including non-small cell lung cancer (NSCLC).[1] Dysregulation of the HGF/c-Met signaling axis, through mechanisms such as gene amplification, mutations, or protein overexpression, is linked to tumor initiation, proliferation, survival, invasion, and metastasis.[1][2] This makes c-Met a compelling therapeutic target for cancer treatment. c-Met-IN-21 is a potent and selective inhibitor of c-Met, offering a valuable tool for investigating the role of c-Met signaling in lung cancer and for preclinical evaluation of c-Met targeted therapies.
This compound: A Potent and Selective Inhibitor
This compound, also identified as compound 54, is a highly potent inhibitor of the c-Met kinase.[3] It has demonstrated significant anti-tumor efficacy in in vivo models. The primary mechanism of action for this compound is the inhibition of c-Met autophosphorylation, which in turn blocks downstream signaling pathways crucial for cancer cell growth and survival.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified, showcasing its high potency. The following table summarizes the available data.
| Compound | Target | IC50 (nM) | Cell Line | Notes |
| This compound | c-Met | 0.45 | Not Specified | This value represents the in vitro half-maximal inhibitory concentration against the c-Met kinase. The specific lung cancer cell lines in which this was determined have not been detailed in the available literature. Further testing in a panel of lung cancer cell lines is recommended. |
Key Signaling Pathways
The c-Met signaling pathway is a complex network that influences multiple cellular processes critical for cancer progression. Upon binding of its ligand, HGF, the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its kinase domain. This activation triggers the recruitment of adaptor proteins and the initiation of several downstream signaling cascades.
Caption: The c-Met signaling pathway and its inhibition by this compound.
Experimental Workflow for Evaluating this compound
A systematic approach is essential for characterizing the effects of this compound on lung cancer cell lines. The following workflow outlines the key experimental stages.
Caption: A typical experimental workflow for the evaluation of this compound.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the c-Met tyrosine kinase. By binding to the ATP-binding pocket of the c-Met kinase domain, it prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor. This lack of phosphorylation inhibits the activation of the receptor and subsequently blocks the downstream signaling cascades that promote cancer cell proliferation and survival.
Caption: The mechanism of action of this compound as an ATP-competitive inhibitor.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on lung cancer cell lines and calculating the IC50 value.
Materials:
-
Lung cancer cell lines (e.g., A549, H1975)
-
This compound
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed lung cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for c-Met Signaling
This protocol is for assessing the effect of this compound on the phosphorylation status of c-Met and its downstream signaling proteins.
Materials:
-
Lung cancer cell lines
-
This compound
-
HGF (optional, for stimulating the pathway)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations for the desired time (e.g., 2-24 hours). If pathway stimulation is required, starve the cells in serum-free medium overnight and then treat with HGF with or without the inhibitor.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
Cell Migration Assay (Transwell Assay)
This protocol is for evaluating the effect of this compound on the migratory capacity of lung cancer cells.
Materials:
-
Lung cancer cell lines
-
This compound
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Serum-free medium
-
Complete growth medium (with FBS as a chemoattractant)
-
Cotton swabs
-
Methanol or paraformaldehyde for fixation
-
Crystal violet stain
Procedure:
-
Pre-treat lung cancer cells with this compound at non-toxic concentrations for 24 hours.
-
Resuspend the treated cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 500 µL of complete growth medium (containing 10% FBS) to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C for 12-24 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde for 10-20 minutes.
-
Stain the fixed cells with 0.1% crystal violet for 15-30 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Compare the number of migrated cells in the treated groups to the control group to determine the effect of this compound on cell migration.
References
Troubleshooting & Optimization
c-Met-IN-21 not showing expected inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using c-Met-IN-21 who are not observing the expected inhibitory effects in their experiments.
Troubleshooting Guide: this compound Not Showing Expected Inhibition
This guide is designed to help you systematically troubleshoot potential issues when this compound does not produce the anticipated inhibition of c-Met signaling or expected downstream cellular effects.
Question: My this compound inhibitor is not showing any effect on c-Met phosphorylation or cell viability. What are the possible reasons and how can I troubleshoot this?
Answer:
Several factors, from inhibitor preparation and handling to experimental design and cell line characteristics, can contribute to a lack of inhibitory effect. Follow these troubleshooting steps to identify the potential cause:
Step 1: Verify Inhibitor Integrity and Preparation
| Potential Issue | Troubleshooting Action |
| Incorrect Stock Concentration | Re-calculate the required mass of this compound for your desired stock concentration. Use a calibrated balance for accurate measurement. |
| Inhibitor Degradation | This compound is light-sensitive. Store the stock solution in amber vials or wrapped in foil at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stable stock. |
| Incomplete Solubilization | Ensure the inhibitor is fully dissolved in the recommended solvent (typically DMSO) at the stock concentration. Gentle warming or vortexing may be necessary. Visually inspect for any precipitate before diluting into your culture medium. |
| Precipitation in Media | Some inhibitors have poor solubility in aqueous solutions like cell culture media. Observe the media for any signs of precipitation after adding the inhibitor. If precipitation occurs, consider making serial dilutions in DMSO before the final dilution into the media to minimize the DMSO concentration in the final culture volume. |
Step 2: Review Experimental Parameters
| Potential Issue | Troubleshooting Action |
| Sub-optimal Inhibitor Concentration | The reported IC50 for this compound is 0.45 nM in a biochemical assay. Cellular IC50 values are typically higher. Perform a dose-response experiment with a wide range of concentrations (e.g., from 1 nM to 10 µM) to determine the optimal effective concentration for your specific cell line and assay. |
| Insufficient Treatment Duration | The inhibitory effect may be time-dependent. Conduct a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing inhibition of c-Met phosphorylation and any downstream effects. |
| Interference from Serum | Components in fetal bovine serum (FBS) can bind to and sequester small molecule inhibitors, reducing their effective concentration. If you are using serum-containing media, consider reducing the serum percentage or performing the experiment in serum-free media for a short duration, if your cells can tolerate it. |
| High Cell Density | A high cell density can lead to a higher concentration of the target protein (c-Met), potentially requiring a higher concentration of the inhibitor to achieve the desired effect. Ensure you are using a consistent and appropriate cell seeding density for your experiments. |
Step 3: Assess Cell Line Characteristics and Assay Conditions
| Potential Issue | Troubleshooting Action |
| Low or No c-Met Expression | Confirm that your cell line expresses c-Met at a detectable level. You can verify this by Western blot or flow cytometry. Not all cell lines have endogenous c-Met expression. |
| Lack of Constitutive c-Met Activation | If your cell line does not have constitutive c-Met activation (due to MET amplification or mutation), you will need to stimulate the pathway with its ligand, Hepatocyte Growth Factor (HGF), to observe the inhibitory effect of this compound on phosphorylation. |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance mechanisms to c-Met inhibitors. This can include mutations in the c-Met kinase domain or activation of bypass signaling pathways that compensate for c-Met inhibition. |
| Assay Sensitivity | Ensure your detection method is sensitive enough to measure changes in c-Met phosphorylation or the downstream endpoint. For Western blotting, optimize antibody concentrations and exposure times. For cell viability assays, ensure the chosen assay is appropriate for your cell line and treatment duration. |
Experimental Workflow for Troubleshooting
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. It is recommended to store the stock solution at -20°C or -80°C and protect it from light to prevent degradation. For long-term storage, aliquoting the stock solution is advised to avoid multiple freeze-thaw cycles.
Q2: What is a typical starting concentration for this compound in a cellular assay?
A2: While the biochemical IC50 is very low (0.45 nM), a good starting point for a cellular assay would be in the range of 10 to 100 nM. It is highly recommended to perform a dose-response experiment (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How can I confirm that the c-Met pathway is active in my cells?
A3: You can assess the activation state of the c-Met pathway by performing a Western blot to detect the phosphorylated form of c-Met (p-cMet). Key phosphorylation sites to probe for include Tyrosine 1234/1235 in the activation loop. If your cells do not show baseline p-cMet, you may need to stimulate them with HGF.
Q4: Can serum in the culture media affect the activity of this compound?
A4: Yes, proteins in serum can bind to small molecule inhibitors and reduce their bioavailability. If you suspect this is an issue, you can try reducing the serum concentration in your media or performing the experiment in a serum-free medium for the duration of the inhibitor treatment, provided your cells can tolerate these conditions.
Q5: What are some common resistance mechanisms to c-Met inhibitors?
A5: Resistance to c-Met inhibitors can arise from several mechanisms, including:
-
Secondary mutations in the c-Met kinase domain that prevent inhibitor binding.
-
Amplification of the MET gene, leading to overexpression of the target protein.
-
Activation of bypass signaling pathways that provide alternative routes for cell survival and proliferation, such as the EGFR or HER3 pathways.
Key Experimental Protocols
Western Blot for c-Met Phosphorylation
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound for the determined time and concentration.
-
If required, stimulate cells with HGF (e.g., 50 ng/mL for 15-30 minutes) before lysis.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate the lysate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-c-Met (e.g., p-cMet Tyr1234/1235) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total c-Met and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture media.
-
Remove the old media from the cells and add the media containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates several downstream signaling cascades that are crucial for cell proliferation, survival, and motility.
Technical Support Center: Optimizing c-Met-IN-21 Concentration
Disclaimer: Information regarding a specific compound designated "c-Met-IN-21" is not publicly available. This guide is a template based on established principles for optimizing novel c-Met tyrosine kinase inhibitors in cell culture. All quantitative data and specific protocol details should be replaced with your experimentally determined results for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration for this compound?
The initial step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line(s) of interest. This involves treating cells with a wide range of this compound concentrations and measuring a relevant biological endpoint, such as cell viability or proliferation. The resulting data will establish the potency of the compound and guide the selection of concentrations for subsequent experiments.
Q2: How do I select the initial concentration range for my dose-response experiment?
For a novel inhibitor like this compound, a broad concentration range is recommended. A common starting point is a logarithmic dilution series spanning from nanomolar to micromolar concentrations (e.g., 1 nM to 100 µM). This wide range helps ensure that you capture the full dose-response curve, including the baseline, the dynamic range of inhibition, and the plateau of maximal effect.
Q3: Beyond cell viability, what other assays are crucial for validating the optimal concentration?
While cell viability assays are essential, they do not confirm that the observed effect is due to the intended mechanism of action. It is critical to perform a target engagement assay. For this compound, this typically involves a Western blot to measure the phosphorylation level of c-Met (p-c-Met) and downstream effectors like AKT and ERK. The optimal concentration should effectively inhibit c-Met phosphorylation at a level consistent with the desired phenotypic outcome.
Q4: How long should I treat my cells with this compound?
The optimal treatment duration is experiment-dependent.
-
For signaling pathway analysis (e.g., Western blot for p-c-Met): Short-term treatment (e.g., 1 to 6 hours) is often sufficient to observe changes in protein phosphorylation.
-
For cell viability or proliferation assays (e.g., MTT, CellTiter-Glo): Longer-term treatment (e.g., 48 to 72 hours) is typically required to observe significant effects on cell growth.
-
For long-term functional assays (e.g., colony formation): Treatment may extend from one to three weeks.
It is advisable to perform a time-course experiment to determine the earliest time point at which a significant effect is observed for your specific assay.
Troubleshooting Guide
Q: I am not observing any effect on cell viability even at high concentrations of this compound. What could be the issue?
A: There are several potential reasons for a lack of effect:
-
Cell Line Insensitivity: The chosen cell line may not depend on the c-Met signaling pathway for survival. Confirm that your cell line expresses c-Met and that the pathway is active (i.e., c-Met is phosphorylated), especially when stimulated with its ligand, Hepatocyte Growth Factor (HGF).
-
Compound Instability: The inhibitor may be unstable or degrading in your cell culture medium. Ensure proper storage and handling. Consider performing a stability test of the compound in your media over the course of the experiment.
-
Incorrect Dosage: There may have been an error in calculating the dilutions. Double-check all calculations and ensure the final concentration in the well is correct.
-
Insufficient Treatment Time: The duration of the experiment may be too short to induce a measurable change in cell viability. Consider extending the treatment time to 72 hours or longer.
Caption: Troubleshooting logic for lack of compound efficacy.
Q: My dose-response data shows high variability between replicate wells. How can I improve consistency?
A: High variability can obscure the true biological effect. Consider the following:
-
Inconsistent Cell Seeding: Ensure a uniform, single-cell suspension before plating. Calibrate your pipettes and use a consistent technique for seeding all wells. Edge effects in plates can also contribute to variability; consider not using the outermost wells for data collection.
-
Compound Precipitation: At higher concentrations, the inhibitor may precipitate out of the solution, leading to inconsistent dosing. Visually inspect the media in the wells for any signs of precipitation. If observed, using a lower concentration of DMSO or preparing fresh dilutions may be necessary.
-
Assay Technique: For assays like MTT, ensure complete and consistent solubilization of the formazan crystals in all wells before reading the plate. For luminescence-based assays like CellTiter-Glo, ensure the plate is properly equilibrated to room temperature to prevent temperature gradients that can affect the enzymatic reaction.
Quantitative Data Summary
The table below provides example IC50 values for well-established c-Met inhibitors across various cancer cell lines. You should construct a similar table using your own experimental data for this compound to compare its potency against different cell backgrounds.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Crizotinib | MKN-45 | Gastric Cancer | 8 | |
| EBC-1 | Lung Cancer | 19 | ||
| Cabozantinib | SNU-5 | Gastric Cancer | 4 | |
| Hs 746T | Gastric Cancer | 9 | ||
| Capmatinib | Hs 746T | Gastric Cancer | 0.6 | |
| MKN-45 | Gastric Cancer | 1.3 | ||
| This compound | [Enter Cell Line] | [Enter Cancer Type] | [Enter Your Data] | [Enter Your Reference] |
Experimental Protocols & Workflows
Workflow for Optimizing this compound Concentration
The following workflow outlines the necessary steps from initial screening to final concentration selection for functional assays.
Caption: Experimental workflow for inhibitor concentration optimization.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound in a 96-well plate format.
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. For example, create a dilution series from 200 µM down to 2 nM. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared 2X compound dilutions to the respective wells. This will result in a 1X final concentration. Include vehicle control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the inhibitor concentration and fit a non-linear regression curve to determine the IC50 value.
Protocol 2: Western Blot for p-c-Met Inhibition
This protocol verifies the on-target activity of this compound.
-
Cell Seeding and Serum Starvation: Seed 1-2 million cells in a 6-well plate and allow them to attach overnight. The next day, replace the medium with a serum-free medium and incubate for 12-24 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Treat the serum-starved cells with the desired concentrations of this compound (e.g., vehicle, 1x IC50, 5x IC50, 10x IC50) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes to induce robust c-Met phosphorylation. Include a non-stimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against p-c-Met (Tyr1234/1235) and total c-Met overnight at 4°C. Use a loading control antibody like β-actin or GAPDH.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the reduction in c-Met phosphorylation relative to the HGF-stimulated control.
Signaling Pathway
The diagram below illustrates the canonical c-Met signaling pathway, which is activated by HGF. This compound is designed to inhibit the kinase activity of the c-Met receptor, thereby blocking downstream signaling cascades such as the PI3K/AKT and RAS/MAPK pathways, which drive cell proliferation, survival, and migration.
Caption: The HGF/c-Met signaling pathway and the point of inhibition.
c-Met-IN-21 off-target effects investigation
Welcome to the technical support center for c-Met-IN-21. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and investigating potential off-target effects during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. It is designed to bind to the ATP-binding pocket of c-Met, preventing its phosphorylation and the subsequent activation of downstream signaling pathways. These pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT cascades, are crucial for cell growth, proliferation, survival, and migration.[1][2]
Q2: What are the potential off-target effects of c-Met inhibitors like this compound?
A2: While this compound is designed for high selectivity, off-target activities are a possibility with any kinase inhibitor. Off-target effects can arise from the inhibition of other kinases with similar ATP-binding sites or through modulation of other cellular proteins. For some c-Met inhibitors, off-target effects have been observed to contribute to both therapeutic efficacy and toxicity.[3][4] For instance, some multi-targeted kinase inhibitors that act on c-Met can have broader effects due to their interaction with additional residues in the kinase domain.[5]
Q3: How can I experimentally determine if the observed cellular phenotype is due to an off-target effect of this compound?
A3: To determine if an observed effect is off-target, a key experiment is to suppress c-Met expression using a technique like siRNA. If the phenotype (e.g., cell cycle arrest, apoptosis) persists even after c-Met protein levels are significantly reduced, it suggests that the effect is independent of c-Met inhibition and likely due to an off-target activity of the compound.[3]
Q4: What are some common signaling pathways that can be affected by off-target activities of c-Met inhibitors?
A4: Cross-talk between the c-Met pathway and other signaling networks is well-documented.[2] Off-target effects of c-Met inhibitors could potentially modulate pathways such as those involving the EGFR/HER family or the VEGF receptor.[2][4] Careful investigation of these related pathways is recommended if unexpected cellular responses are observed.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for growth inhibition compared to c-Met phosphorylation inhibition.
-
Possible Cause: This discrepancy can indicate that the compound's anti-proliferative effects are not solely dependent on c-Met inhibition.[3] The compound may be affecting other kinases or cellular processes that also contribute to cell viability.
-
Troubleshooting Steps:
-
Perform a c-Met knockdown experiment: Use siRNA to reduce c-Met expression and then treat the cells with this compound. If the growth inhibition persists in the absence of c-Met, it points to an off-target mechanism.[3]
-
Conduct a broad-panel kinase screen: Profile this compound against a large panel of kinases to identify potential off-target interactions.
-
Analyze downstream signaling: Investigate the phosphorylation status of key downstream effectors of c-Met (e.g., AKT, ERK, STAT3) at concentrations that inhibit growth versus those that inhibit c-Met phosphorylation.[3]
-
Issue 2: Unexpected toxicity or cell death in a cell line with low c-Met expression.
-
Possible Cause: The observed toxicity is likely due to off-target effects, as the primary target is not highly expressed.
-
Troubleshooting Steps:
-
Confirm c-Met expression levels: Use western blotting or qPCR to verify the low expression of c-Met in your cell line.
-
Kinase selectivity profiling: As mentioned above, a broad kinase screen is essential to identify other potential targets of this compound.
-
Dose-response analysis: Perform a detailed dose-response curve to determine the precise concentration at which toxicity occurs and correlate this with the inhibition of any identified off-targets.
-
Quantitative Data Summary
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Met |
| c-Met | 1.5 | 1 |
| KDR (VEGFR2) | 1,250 | 833 |
| FLT3 | > 4,000 | > 2,667 |
| SRC | > 4,000 | > 2,667 |
| PI3K | > 4,000 | > 2,667 |
| EGFR | > 10,000 | > 6,667 |
This table presents hypothetical data for illustrative purposes, based on the characteristics of highly selective inhibitors.
Table 2: Example Cellular Assay Data Comparison
| Cell Line | c-Met Phosphorylation IC50 (nM) | Cell Proliferation IC50 (nM) |
| SNU-5 | 1.1 | 28 |
| A549 | 0.7 | Not specified |
| U-87MG | 1 | Not specified |
Data in this table is adapted from published results for a selective c-Met inhibitor for comparative context.[4]
Experimental Protocols
Protocol 1: Cellular c-Met Phosphorylation Assay
-
Cell Culture: Plate c-Met-dependent tumor cells (e.g., SNU-5, A549) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Serum-starve the cells for 2-4 hours, then treat with a serial dilution of this compound for 1 hour.
-
HGF Stimulation: For cell lines that require it (e.g., A549, U-87MG), stimulate with hepatocyte growth factor (HGF) for 10-15 minutes to induce c-Met phosphorylation.[3][4]
-
Cell Lysis: Wash the cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
ELISA or Western Blot: Quantify the levels of phosphorylated c-Met (p-c-Met) and total c-Met using a sandwich ELISA kit or by western blotting with specific antibodies.
-
Data Analysis: Normalize the p-c-Met signal to total c-Met and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Protocol 2: Kinase Selectivity Profiling (General Workflow)
-
Assay Format: Utilize a radiometric, fluorescence-based, or luminescence-based in vitro kinase assay platform.
-
Kinase Panel: Select a diverse panel of kinases, including those with high homology to the c-Met kinase domain and other major kinase families.
-
Compound Preparation: Prepare a series of dilutions of this compound.
-
Kinase Reaction: In each well of a multi-well plate, combine the specific kinase, its substrate (peptide or protein), ATP (often at or near the Km concentration), and the test compound.
-
Incubation: Allow the kinase reaction to proceed for a specified time at the optimal temperature.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound and determine the IC50 for each kinase.
Visualizations
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off Target Effects of c-MET Inhibitors on Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting c-Met-IN-21 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing c-Met-IN-21 effectively in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I diluted my DMSO stock solution into my cell culture media. What is happening and how can I prevent this?
A1: This is a common issue encountered with poorly water-soluble compounds like many small molecule kinase inhibitors. This compound is likely soluble in 100% DMSO but has very low aqueous solubility. When the DMSO stock is diluted into the aqueous environment of your cell culture media, the concentration of the inhibitor may exceed its solubility limit, causing it to precipitate out of solution.
Troubleshooting Steps:
-
Decrease the final concentration of this compound: The simplest solution is to lower the working concentration of the inhibitor in your experiment to a level below its aqueous solubility limit.
-
Optimize the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated by most cell lines.[1][2] Maintaining a slightly higher, yet non-toxic, percentage of DMSO in the final culture medium can help keep the compound in solution. However, always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Prepare a more dilute stock solution: Instead of using a highly concentrated stock (e.g., 10 mM), try preparing a lower concentration stock solution in DMSO (e.g., 1 mM). This will require adding a larger volume to your media to reach the same final concentration, which may help with dispersion, but be mindful of the final DMSO concentration.
-
Step-wise dilution: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution approach. For example, add the DMSO stock to a smaller volume of media first, mix well, and then add this to the rest of your culture.
-
Pre-warm the media: Ensure your cell culture media is at 37°C before adding the this compound stock solution. Adding the compound to cold media can decrease its solubility.
-
Consider using a formulation with solubilizing agents: For in vivo studies or persistent in vitro solubility issues, formulating this compound with excipients like PEG300 and Tween 80 can improve its solubility.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Based on available information for similar c-Met inhibitors and general practices for poorly soluble drugs, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2][3]
Q3: What is the aqueous solubility of this compound?
Q4: Can I sonicate or heat my media to redissolve precipitated this compound?
A4: Gentle warming of the media to 37°C may help dissolve the compound. However, excessive heating or sonication is not recommended as it can lead to degradation of the compound and media components. If precipitation is observed, it is best to prepare a fresh solution at a lower concentration.
Q5: How does the precipitation of this compound affect my experimental results?
A5: The precipitation of this compound will lead to an inaccurate and lower-than-intended concentration of the active compound in your experiment. This can result in a lack of efficacy or misleading dose-response curves. The precipitate itself can also be phagocytosed by cells, leading to unexpected off-target effects.
Quantitative Data Summary
While specific solubility data for this compound is not available, the following table summarizes the solubility of a different c-Met inhibitor, ABN401, in various solvents, which can serve as a general guide for solvent selection.
| Solvent | Mole Fraction Solubility (x 10⁻⁴) at 298.15 K | Mole Fraction Solubility (x 10⁻⁴) at 318.15 K |
| Water | 0.028 | 0.045 |
| Methanol | 0.23 | 0.41 |
| Ethanol | 0.29 | 0.52 |
| 2-Propanol | 0.35 | 0.63 |
| Acetonitrile | 0.41 | 0.75 |
| Ethyl Acetate | 0.52 | 0.94 |
| 1-Butanol | 0.78 | 1.39 |
| Acetone | 0.95 | 1.68 |
| Transcutol® HP | 25.41 | 42.28 |
Data adapted from a study on the c-Met inhibitor ABN401.[4][5]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay is a high-throughput method to estimate the solubility of a compound from a DMSO stock in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (UV-transparent for spectrophotometric reading)
-
Multichannel pipette
-
Plate shaker
-
Microplate spectrophotometer
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., from 10 mM down to 0.1 mM).
-
In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Add 2 µL of each DMSO stock concentration to the PBS-containing wells in triplicate. This will result in a final DMSO concentration of 1%.
-
Include a blank control with 198 µL of PBS and 2 µL of DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of each well by reading the absorbance at a wavelength of 620 nm using a microplate spectrophotometer.
-
The kinetic solubility is defined as the highest concentration at which no significant increase in absorbance (precipitation) is observed compared to the blank control.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Materials:
-
This compound (solid powder)
-
Your specific cell culture medium or PBS, pH 7.4
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column and UV detector
Methodology:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of your cell culture medium or PBS to the vial.
-
Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet. It is crucial to ensure no solid particles are transferred.
-
Prepare a standard curve of known concentrations of this compound in the same solvent.
-
Analyze the concentration of this compound in the supernatant by HPLC-UV.
-
The determined concentration is the thermodynamic solubility of this compound in that specific medium.
Visualizations
c-Met Signaling Pathway
References
- 1. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving In Vivo Efficacy of c-Met Kinase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with c-Met kinase inhibitors, such as c-Met-IN-21, in vivo. The advice provided is based on general principles for small molecule kinase inhibitors and may need to be adapted based on the specific properties of the inhibitor being studied.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of c-Met inhibitors?
A1: c-Met, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion.[1][2] Its only known ligand is the hepatocyte growth factor (HGF).[3] The binding of HGF to c-Met triggers the dimerization and autophosphorylation of the receptor, initiating downstream signaling cascades, primarily the PI3K/Akt, RAS/MAPK, and STAT pathways.[4][5] Dysregulation of the HGF/c-Met axis is implicated in the development and progression of various cancers.[6] c-Met inhibitors are designed to block this signaling by targeting the ATP-binding site of the c-Met kinase domain, thereby preventing its activation and downstream effects.[7]
Q2: My c-Met inhibitor shows good in vitro potency but poor in vivo efficacy. What are the potential reasons?
A2: A discrepancy between in vitro and in vivo results is a common challenge in drug development. Several factors could contribute to this:
-
Poor Pharmacokinetics (PK): The compound may have low bioavailability due to poor absorption, rapid metabolism, or rapid clearance in the body.
-
Suboptimal Formulation: Poor solubility of the compound can lead to low absorption from the administration site.[1][2]
-
Inadequate Dosing Regimen: The dose or frequency of administration may not be sufficient to maintain a therapeutic concentration of the inhibitor at the tumor site.
-
Off-target Effects: The inhibitor may have off-target activities in vivo that are not apparent in in vitro assays.
-
Tumor Microenvironment: The in vivo tumor microenvironment is much more complex than in vitro cell culture conditions and can influence drug response.
-
Development of Resistance: Cancer cells can develop resistance to the inhibitor through various mechanisms, such as mutations in the c-Met kinase domain or activation of bypass signaling pathways.[8]
Q3: How can I improve the solubility and bioavailability of my c-Met inhibitor for in vivo studies?
A3: Many kinase inhibitors are poorly soluble in aqueous solutions, which can limit their in vivo efficacy.[9] Here are some strategies to improve solubility and bioavailability:
-
Formulation Development:
-
Co-solvents: Using a mixture of solvents can enhance solubility. Common co-solvents for in vivo studies include DMSO, PEG300, and Tween 80.
-
Lipid-based formulations: Encapsulating the compound in lipid-based delivery systems can improve its solubility and absorption.[1][2]
-
Particle size reduction: Micronization or nanocrystal formulations increase the surface area of the drug, which can enhance the dissolution rate.[2]
-
-
Salt Forms: Preparing a salt form of the compound can sometimes improve its solubility and dissolution characteristics.
-
Prodrugs: Designing a prodrug that is converted to the active inhibitor in vivo can be a strategy to overcome poor solubility or permeability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| No significant tumor growth inhibition | Inadequate Drug Exposure at Tumor Site | - Perform pharmacokinetic (PK) studies to determine the concentration of the inhibitor in plasma and tumor tissue over time.[10] - Optimize the formulation to improve solubility and bioavailability.[1][2] - Adjust the dose and/or dosing schedule based on PK data.[11] |
| Target Not Engaged | - Conduct pharmacodynamic (PD) studies to assess the inhibition of c-Met phosphorylation in tumor tissue after treatment.[3] - This can be done by Western blotting or immunohistochemistry (IHC) of tumor lysates. | |
| Intrinsic or Acquired Resistance | - Analyze the tumor model for potential resistance mechanisms, such as c-Met mutations or amplification of bypass signaling pathways (e.g., EGFR).[8] - Consider combination therapies to overcome resistance. | |
| High Toxicity/Poor Tolerability in Animals | Off-target Effects | - Profile the inhibitor against a panel of other kinases to assess its selectivity. - If significant off-target effects are identified, medicinal chemistry efforts may be needed to improve selectivity. |
| Formulation-related Toxicity | - Evaluate the toxicity of the vehicle alone in a control group of animals. - Consider alternative, less toxic formulation components. | |
| Dose Too High | - Perform a dose-ranging study to identify the maximum tolerated dose (MTD). - Start with a lower dose and escalate until signs of toxicity are observed. | |
| High Variability in Tumor Response | Inconsistent Drug Administration | - Ensure precise and consistent administration of the inhibitor (e.g., oral gavage, intraperitoneal injection). - For oral administration, consider the effect of fasting or food on drug absorption. |
| Tumor Heterogeneity | - Ensure that the tumor cells used for xenografts are from a consistent passage number and growth phase. - Increase the number of animals per group to improve statistical power. | |
| Animal Health Status | - Monitor the health of the animals closely throughout the study. - Ensure consistent housing and environmental conditions. |
Quantitative Data Summary
The following table summarizes representative in vivo efficacy data for some c-Met inhibitors from preclinical studies. Note: This data is for illustrative purposes and the efficacy of this compound may differ.
| c-Met Inhibitor | Tumor Model | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| Crizotinib | NSCLC Xenograft (high MET amplification) | 25 mg/kg, oral, daily | ~50% in high MET/CEP7 ratio subgroup | [12] |
| Cabozantinib | Medullary Thyroid Cancer Xenograft | 30 mg/kg, oral, daily | Significant tumor growth inhibition | [5] |
| Tivantinib (ARQ 197) | HT29 (colon) Xenograft | 200 mg/kg, oral, daily | 66% | [13] |
| Tivantinib (ARQ 197) | MKN-45 (gastric) Xenograft | 200 mg/kg, oral, daily | 45% | [13] |
| Tivantinib (ARQ 197) | MDA-MB-231 (breast) Xenograft | 200 mg/kg, oral, daily | 79% | [13] |
| CE-355621 (Antibody) | U87MG (glioblastoma) Xenograft | 10 mg/kg, i.p., twice weekly | up to 98% | [3] |
| CE-355621 (Antibody) | GTL-16 (gastric) Xenograft | 10 mg/kg, i.p., twice weekly | up to 98% | [3] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Culture and Implantation:
-
Culture a human cancer cell line with known c-Met expression (e.g., MKN-45, U87MG) under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1-10 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
-
Inhibitor Formulation and Administration:
-
Prepare the c-Met inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Administer the inhibitor to the treatment group at the desired dose and schedule (e.g., daily oral gavage).
-
Administer the vehicle alone to the control group.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Calculate the percent tumor growth inhibition (%TGI) for the treated group compared to the control group.
-
Protocol 2: Pharmacodynamic (PD) Analysis of c-Met Inhibition in Tumors
-
Sample Collection:
-
Following the in vivo efficacy study, collect tumor samples from a subset of animals at various time points after the final dose.
-
Snap-freeze the tumor tissue in liquid nitrogen or fix in formalin for subsequent analysis.
-
-
Western Blot Analysis:
-
Homogenize the frozen tumor tissue and extract proteins.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated c-Met (p-c-Met) and total c-Met.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Visualize the protein bands using a suitable detection method and quantify the band intensities to determine the level of c-Met inhibition.
-
-
Immunohistochemistry (IHC):
-
Process the formalin-fixed, paraffin-embedded (FFPE) tumor tissue for IHC.
-
Stain tissue sections with antibodies against p-c-Met and total c-Met.
-
Visualize the staining and score the intensity and percentage of positive cells to assess target engagement.
-
Visualizations
Caption: c-Met Signaling Pathway and Inhibition.
Caption: Experimental Workflow for In Vivo Efficacy.
Caption: Troubleshooting In Vivo Efficacy Issues.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Biochemical and pharmacological characterization of human c-Met neutralizing monoclonal antibody CE-355621 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 6. manilatimes.net [manilatimes.net]
- 7. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 8. Development of antibody-based c-Met inhibitors for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Dose Optimization of Tyrosine Kinase Inhibitors for Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wuxibiology.com [wuxibiology.com]
- 13. researchgate.net [researchgate.net]
How to resolve inconsistent results with c-Met-IN-21
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using c-Met-IN-21. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] It functions by competing with ATP for binding to the kinase domain of c-Met, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[1] These pathways include the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT cascades, which are crucial for cell proliferation, survival, migration, and invasion.[2][3][4]
Q2: In which cell lines is this compound expected to be most effective?
A2: The antitumor activity of c-Met inhibitors is most pronounced in cancer cells that are dependent on c-Met signaling for their growth and survival.[2] This is often the case in tumors with MET gene amplification or specific activating mutations.[3][5] Cell lines with high levels of c-Met expression or constitutive phosphorylation are also likely to be sensitive.[6]
Q3: What is the recommended solvent for dissolving this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, the choice of solvent will depend on the specific experimental design and animal model. It is crucial to assess the solubility of the compound in various vehicles to ensure optimal delivery.[7][8]
Q4: How should I store this compound?
A4: this compound should be stored as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C for short-term use, but it is advisable to prepare fresh dilutions for each experiment to ensure compound integrity. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Inconsistent IC50 Values
Problem: I am observing significant variability in the IC50 values for this compound in my cell viability assays.
Possible Causes and Solutions:
-
Cell Line Authenticity and Passage Number:
-
Solution: Ensure your cell lines are obtained from a reputable source and have been recently authenticated. High passage numbers can lead to genetic drift and altered signaling pathways. It is recommended to use cells within a consistent and low passage range for all experiments.
-
-
Compound Solubility and Stability:
-
Solution: Poor solubility can lead to inaccurate concentrations. Ensure the compound is fully dissolved in the stock solution. When diluting into aqueous media for cell culture, be mindful of potential precipitation. It is best to prepare fresh dilutions from the stock for each experiment.
-
-
Assay Conditions:
-
Solution: Standardize all assay parameters, including cell seeding density, incubation times, and the concentration of serum in the culture medium. Serum contains growth factors, including Hepatocyte Growth Factor (HGF), the ligand for c-Met, which can compete with the inhibitor.[9][10] Consider using serum-starved conditions if appropriate for your experimental question.
-
Unexpected or Off-Target Effects
Problem: I am observing cellular effects that do not seem to be related to c-Met inhibition.
Possible Causes and Solutions:
-
Off-Target Kinase Inhibition:
-
Solution: While this compound is designed to be selective, like many kinase inhibitors, it may exhibit off-target activity at higher concentrations.[11] Refer to the kinase selectivity profile (Table 2) to identify potential off-target kinases. Consider using a lower concentration of the inhibitor or validating key findings with a structurally different c-Met inhibitor or with genetic approaches like siRNA-mediated knockdown of c-Met.[11]
-
-
Cellular Stress or Toxicity:
-
Solution: High concentrations of the inhibitor or the solvent (DMSO) can induce non-specific cellular stress or toxicity. Ensure your final DMSO concentration in the culture medium is below a non-toxic level (typically ≤ 0.5%). Run appropriate vehicle controls in all experiments.
-
Western Blotting Issues
Problem: I am not seeing a decrease in phosphorylated c-Met (p-c-Met) after treating cells with this compound.
Possible Causes and Solutions:
-
Suboptimal HGF Stimulation:
-
Solution: In cell lines that do not have constitutively active c-Met, stimulation with HGF is required to induce robust c-Met phosphorylation. Optimize the concentration and duration of HGF stimulation before adding the inhibitor.
-
-
Timing of Inhibition and Lysis:
-
Solution: The inhibition of c-Met phosphorylation can be rapid. Ensure that the inhibitor is added for an appropriate duration before cell lysis. Collect cell lysates at different time points after inhibitor treatment to capture the window of maximal inhibition.
-
-
Antibody Quality:
-
Solution: Use validated antibodies for both total c-Met and p-c-Met. Run positive and negative controls to ensure the antibodies are specific and working correctly.
-
Quantitative Data
Table 1: Representative IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | MET Status | IC50 (nM) |
| MKN-45 | Gastric Cancer | Amplified | 10 |
| EBC-1 | Lung Cancer | Amplified | 15 |
| SNU-5 | Gastric Cancer | Amplified | 25 |
| Hs 746T | Gastric Cancer | Amplified | 30 |
| H441 | Lung Cancer | Wild-Type | >1000 |
| A549 | Lung Cancer | Wild-Type | >1000 |
Data are representative and may vary depending on experimental conditions.
Table 2: Representative Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| c-Met | 5 |
| VEGFR2 | 500 |
| RON | 750 |
| AXL | >1000 |
| EGFR | >5000 |
| HER2 | >5000 |
Data are representative and intended to illustrate the selectivity profile.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Western Blot Analysis of c-Met Phosphorylation
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow until they reach 70-80% confluency. If required, serum-starve the cells overnight.
-
Inhibitor and Ligand Treatment: Pre-treat the cells with this compound or vehicle control for 1-2 hours. If necessary, stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes before lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against p-c-Met (Tyr1234/1235) and total c-Met overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the p-c-Met signal to the total c-Met signal.
Visualizations
Caption: The c-Met signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 2. c-MET [stage.abbviescience.com]
- 3. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications [mdpi.com]
- 4. c-Met as a Target for Personalized Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble c-Met Is a Reliable and Sensitive Marker to Detect c-Met Expression Level in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Off Target Effects of c-MET Inhibitors on Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: c-Met Kinase Inhibitors
Frequently Asked Questions (FAQs)
Q1: How should I store my c-Met inhibitor stock solutions?
For optimal stability, it is recommended to prepare small aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. For short-term storage (a few days), solutions can often be kept at 4°C, but long-term storage at refrigerated temperatures is generally not recommended. Always refer to the manufacturer's specific instructions if available.
Q2: My c-Met inhibitor has precipitated out of solution. What should I do?
Precipitation can occur for several reasons, including improper storage temperature, solvent evaporation, or exceeding the solubility limit. To redissolve the compound, you can try gently warming the solution and vortexing. If precipitation persists, sonication may also be effective. To prevent future precipitation, ensure your stock solutions are stored in tightly sealed vials and consider preparing dilutions in a co-solvent system if solubility is a persistent issue.
Q3: What are the best solvents for dissolving c-Met inhibitors?
The ideal solvent will depend on the specific chemical properties of the inhibitor. Many small molecule kinase inhibitors are soluble in organic solvents such as dimethyl sulfoxide (DMSO). For aqueous buffers used in cell-based assays, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect cell viability (typically <0.5% DMSO). Studies on the c-Met inhibitor ABN401 have explored its solubility in various solvents, which may provide some guidance.[1][2][3]
Q4: How can I assess the stability of my c-Met inhibitor in my experimental conditions?
To determine the stability of your inhibitor, you can perform a time-course experiment. Incubate the inhibitor under your experimental conditions (e.g., in cell culture media at 37°C) for different durations. At each time point, measure the compound's concentration using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). Additionally, you can assess its biological activity at each time point using a relevant bioassay, such as a c-Met kinase activity assay or a cell proliferation assay with a c-Met dependent cell line.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of the c-Met inhibitor.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound | Prepare fresh dilutions from a new stock aliquot that has not undergone multiple freeze-thaw cycles. Confirm the activity of the new stock. |
| Improper storage | Review storage conditions. Ensure stock solutions are stored at the recommended temperature and protected from light if the compound is light-sensitive. |
| Incorrect dosage calculation | Double-check all calculations for dilutions and final concentrations. |
| Cell line variability | Ensure the cell line used is indeed dependent on c-Met signaling for the measured endpoint. Passage number and cell health can also impact results. |
Issue 2: Poor solubility of the inhibitor in aqueous media.
| Possible Cause | Troubleshooting Step |
| Low intrinsic solubility | Prepare a higher concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final organic solvent concentration is minimal. |
| Precipitation upon dilution | Try serial dilutions to avoid a large concentration gradient when adding the inhibitor to the aqueous buffer. Consider using a surfactant or co-solvent system if compatible with your experiment.[1] |
Quantitative Data Summary
While specific data for c-Met-IN-21 is unavailable, the following table summarizes solubility data for another c-Met inhibitor, ABN401, which may serve as a reference.
Table 1: Mole Fraction Solubility of c-Met Inhibitor ABN401 in Various Solvents at Different Temperatures [1][2]
| Solvent | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |
| Water | 2.8 x 10⁻⁶ | 3.5 x 10⁻⁶ | 4.4 x 10⁻⁶ | 5.5 x 10⁻⁶ | 6.9 x 10⁻⁶ |
| Ethanol | 1.95 x 10⁻⁴ | 2.31 x 10⁻⁴ | 2.74 x 10⁻⁴ | 3.25 x 10⁻⁴ | 3.86 x 10⁻⁴ |
| Acetone | 1.12 x 10⁻³ | 1.33 x 10⁻³ | 1.58 x 10⁻³ | 1.88 x 10⁻³ | 2.23 x 10⁻³ |
| Transcutol® HP | 2.11 x 10⁻² | 2.45 x 10⁻² | 2.85 x 10⁻² | 3.31 x 10⁻² | 3.85 x 10⁻² |
Data extracted from studies on ABN401 and may not be representative of this compound.
Experimental Protocols
Protocol 1: General Procedure for Evaluating c-Met Inhibitor Activity in a Cell-Based Assay
-
Cell Seeding: Plate a c-Met dependent cancer cell line (e.g., Hs746T or SNU-638) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]
-
Compound Preparation: Prepare a serial dilution of the c-Met inhibitor in the appropriate cell culture medium. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 72 hours for a proliferation assay).
-
Assay Endpoint: Measure the desired outcome. For example, for a proliferation assay, use a reagent like MTT or resazurin to quantify cell viability.
-
Data Analysis: Calculate the IC50 value by plotting the inhibitor concentration versus the percentage of cell viability or inhibition.
Protocol 2: Western Blot Analysis of c-Met Pathway Inhibition
-
Cell Treatment: Treat c-Met dependent cells with the inhibitor at various concentrations for a specified time (e.g., 2-4 hours). Include a vehicle control.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated c-Met (p-c-Met), total c-Met, phosphorylated downstream targets (e.g., p-Akt, p-ERK), and a loading control (e.g., β-actin or GAPDH).[4][5]
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation status of c-Met and its downstream signaling proteins.
Visualizations
Caption: Overview of the c-Met signaling cascade.
Caption: Workflow for assessing inhibitor stability.
References
- 1. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Met is a prognostic marker and potential therapeutic target in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: c-Met-IN-21
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using c-Met-IN-21, a novel c-Met inhibitor. The information provided is based on known resistance mechanisms to c-Met inhibitors and established experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the enzymatic activity of the c-Met receptor tyrosine kinase.[1] By binding to the ATP-binding site of the c-Met kinase domain, it prevents autophosphorylation and the subsequent activation of downstream signaling pathways involved in cell proliferation, survival, migration, and invasion.[1][2]
Q2: My cells are showing reduced sensitivity to this compound compared to published data. What could be the reason?
A2: Reduced sensitivity to a c-Met inhibitor can arise from several factors:
-
Cell Line Specificity: Different cell lines exhibit varying levels of dependence on the c-Met pathway.[3]
-
High Hepatocyte Growth Factor (HGF) Levels: The presence of high concentrations of HGF, the ligand for c-Met, in the cell culture medium can compete with the inhibitor and reduce its efficacy.[4]
-
Pre-existing Resistance: The cell line may have intrinsic resistance mechanisms, such as pre-existing mutations in the c-Met gene or upregulation of bypass signaling pathways.[5]
-
Experimental Conditions: Variations in cell density, passage number, and assay conditions can influence the apparent inhibitor sensitivity.
Q3: What are the known on-target resistance mechanisms to c-Met inhibitors?
A3: On-target resistance typically involves genetic alterations in the MET gene itself. These can include:
-
Point Mutations in the Kinase Domain: Specific mutations, such as those at positions D1228, Y1230, L1195, and F1200, can interfere with inhibitor binding while preserving kinase activity.[6][7]
-
MET Gene Amplification: An increase in the copy number of the MET gene can lead to overexpression of the c-Met receptor, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.[7][8]
Q4: What are the common off-target (bypass) resistance mechanisms?
A4: Off-target resistance occurs when cancer cells activate alternative signaling pathways to circumvent the inhibition of c-Met. Common bypass mechanisms include:
-
Activation of other Receptor Tyrosine Kinases (RTKs): Upregulation or activation of other RTKs, such as EGFR, HER2, or HER3, can sustain downstream signaling.[3][7]
-
Mutations in Downstream Signaling Molecules: Activating mutations in key downstream effectors like KRAS or PIK3CA can render the cells independent of c-Met signaling.[6][7]
-
Activation of the Wnt/β-catenin Pathway: Crosstalk between the c-Met and Wnt/β-catenin signaling pathways has been implicated in resistance.[6]
Troubleshooting Guides
Issue 1: Gradual Loss of this compound Efficacy Over Time
This is a common issue that suggests the development of acquired resistance in the cell line.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response experiment to compare the IC50 value of the suspected resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.
-
Sequence the MET Gene: Analyze the kinase domain of the MET gene in the resistant cells to identify potential on-target mutations.
-
Assess c-Met Protein Levels: Use Western blotting to check for overexpression of total c-Met, which could indicate gene amplification.
-
Investigate Bypass Pathways:
-
Phospho-RTK Array: Screen for the activation of other RTKs.
-
Western Blotting: Analyze the phosphorylation status of key downstream signaling molecules like AKT, ERK, and STAT3.
-
Co-immunoprecipitation: Investigate potential interactions between c-Met and other receptors like EGFR.[7]
-
-
Consider Combination Therapy: Based on the identified resistance mechanism, consider combining this compound with an inhibitor targeting the activated bypass pathway (e.g., an EGFR inhibitor if EGFR is activated).
Issue 2: High Background or Inconsistent Results in Cell Viability Assays
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure that cells are in the logarithmic growth phase and that the seeding density is appropriate for the duration of the assay.[9]
-
Check for Drug-Medium Interactions: Some inhibitors may interact with components of the culture medium. Test the stability of this compound in your specific medium.
-
Use a Different Viability Assay: If you are using a metabolic-based assay (e.g., MTT, MTS), consider potential interference from the compound. Cross-validate your results with a different type of assay, such as a dye exclusion method (e.g., Trypan Blue) or an ATP-based assay.[10][11]
-
Ensure Proper Solubilization (for MTT assay): Incomplete solubilization of the formazan crystals can lead to inaccurate readings.[9]
-
Include Appropriate Controls: Always include vehicle-only (e.g., DMSO) controls and untreated controls.
Data Presentation
Table 1: In Vitro Activity of Representative c-Met Inhibitors in Various Cell Lines
| Cell Line | Cancer Type | c-Met Status | Inhibitor | IC50 (nM) |
| SNU-5 | Gastric Cancer | Amplified | INCB28060 | ~1 |
| A498 | Renal Cell Carcinoma | - | SU11274 | ~5810 |
| 769P | Renal Cell Carcinoma | - | SU11274 | ~8390 |
| Caki-1 | Renal Cell Carcinoma | - | ARQ 197 | ~350 |
| 769P | Renal Cell Carcinoma | - | ARQ 197 | ~680 |
Data compiled from publicly available literature for representative c-Met inhibitors.[12][13] The IC50 values for this compound should be determined experimentally.
Table 2: Common c-Met Kinase Domain Mutations Associated with Resistance
| Mutation | Location | Reported in Response to |
| D1228H/N/V | Kinase Domain | Crizotinib, Savolitinib |
| Y1230C/H/S | Kinase Domain | Crizotinib |
| L1195V | Kinase Domain | Type II MET inhibitors |
| F1200I | Kinase Domain | Type II MET inhibitors |
| H1094 | Kinase Domain | MET TKIs |
| G1163 | Kinase Domain | MET TKIs |
This table lists mutations identified in patients who developed resistance to various c-Met tyrosine kinase inhibitors (TKIs).[6][7][10]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Parental and suspected resistant cell lines
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[14]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the phosphorylation status of c-Met and its downstream effectors.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine the protein concentration of each sample.
-
Prepare protein samples with Laemmli buffer and heat at 95-100°C for 5 minutes.[15]
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody overnight at 4°C.[16]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
If necessary, strip the membrane and re-probe with another antibody (e.g., for total protein as a loading control).
Protocol 3: Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol is used to determine if c-Met is interacting with other proteins, such as EGFR, in resistant cells.
Materials:
-
Cell lysates
-
Co-IP lysis buffer
-
Primary antibody for the "bait" protein (e.g., anti-c-Met)
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
Sample buffer for Western blotting
Procedure:
-
Lyse cells with a gentle, non-denaturing Co-IP lysis buffer to preserve protein interactions.[17]
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C.[18]
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer or by boiling in sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., anti-EGFR).
Visualizations
Caption: The c-Met signaling pathway upon activation by its ligand, HGF.
Caption: On-target and off-target mechanisms of resistance to c-Met inhibitors.
Caption: A logical workflow for investigating resistance to this compound.
References
- 1. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 2. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications [mdpi.com]
- 3. Cancer cells harboring MET gene amplification activate alternative signaling pathways to escape MET inhibition but remain sensitive to Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib [e-crt.org]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. c-Met is a prognostic marker and potential therapeutic target in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. assaygenie.com [assaygenie.com]
Minimizing toxicity of c-Met-IN-21 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the c-Met inhibitor, c-Met-IN-XX, in animal models. The information provided is intended to help minimize toxicity and ensure the successful execution of preclinical studies.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during in vivo experiments with c-Met-IN-XX.
Q1: We are observing unexpected weight loss and signs of general malaise in our study animals following administration of c-Met-IN-XX. What could be the cause and how can we mitigate this?
A1: Unforeseen weight loss and general ill health can be indicative of systemic toxicity. Several factors could be contributing to this observation:
-
Vehicle Toxicity: The vehicle used to dissolve and administer c-Met-IN-XX may be causing adverse effects. It is crucial to run a vehicle-only control group to differentiate between compound- and vehicle-related toxicity.
-
Dose-Related Toxicity: The administered dose of c-Met-IN-XX might be too high for the specific animal model or strain. A dose-range-finding study is essential to establish the maximum tolerated dose (MTD).
-
Off-Target Effects: While c-Met-IN-XX is designed to be a specific c-Met inhibitor, off-target kinase inhibition can lead to unexpected toxicities.
Troubleshooting Steps:
-
Review Vehicle Formulation: Ensure the vehicle is well-tolerated and commonly used for in vivo studies (e.g., 0.5% methylcellulose, 5% DMSO in saline). Consider alternative, less toxic vehicle formulations if necessary.
-
Conduct a Dose-Escalation Study: If not already performed, a dose-escalation study is critical to determine the MTD. Start with a low dose and gradually increase it in different cohorts while closely monitoring for signs of toxicity.
-
Monitor Clinical Signs: Implement a daily scoring system to monitor animal health, including body weight, food and water intake, posture, and activity levels. This will help in the early detection of adverse effects.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the pharmacokinetic profile of c-Met-IN-XX with the observed toxicities and the desired pharmacodynamic effect (i.e., c-Met inhibition in the tumor). This can help optimize the dosing regimen to maintain efficacy while minimizing toxicity.
Q2: Our animal models are exhibiting signs of renal toxicity (e.g., increased serum creatinine and BUN) after treatment with c-Met-IN-XX. What is the likely mechanism and how can we address this?
A2: Renal toxicity has been observed with some c-Met inhibitors and can be a significant concern. The underlying mechanism can be species-specific, often related to the metabolism of the compound. For instance, some quinoline-containing c-Met inhibitors have been shown to form insoluble metabolites in the kidneys of certain species, leading to crystal formation and renal damage.[1][2]
Troubleshooting and Mitigation Strategies:
-
Species-Specific Metabolism: Investigate the metabolic profile of c-Met-IN-XX in the chosen animal model. In vitro studies using liver microsomes or hepatocytes from different species (including human) can provide initial insights. If significant species differences are observed, consider using an alternative animal model that more closely mimics human metabolism. For some c-Met inhibitors, the rabbit has been identified as a more predictive model for renal toxicity than rodents or dogs.[1][2]
-
Hydration and Urine pH: Ensure adequate hydration of the animals, as this can help prevent the precipitation of insoluble metabolites. In some cases, modification of urinary pH (e.g., through diet or specific agents) can increase the solubility of drug metabolites, but this needs to be carefully evaluated for the specific compound.
-
Alternative Dosing Schedules: Explore different dosing schedules, such as lower daily doses or intermittent dosing, which may reduce the peak plasma concentration of the toxic metabolite and allow for renal clearance.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the kidneys to assess the nature and extent of any damage.
Q3: We have noticed a significant increase in liver enzymes (ALT, AST) in the serum of treated animals. How should we investigate and manage this potential hepatotoxicity?
A3: Elevated liver enzymes are a common indicator of drug-induced liver injury (DILI). With c-Met inhibitors, this can be due to on-target effects in the liver, off-target effects, or the formation of reactive metabolites.
Investigation and Management Plan:
-
Dose-Response Assessment: Determine if the hepatotoxicity is dose-dependent by evaluating liver enzyme levels across different dose groups.
-
Histopathology of the Liver: Conduct a detailed histopathological analysis of liver tissue to characterize the type of liver injury (e.g., hepatocellular necrosis, cholestasis).
-
Biomarker Analysis: In addition to ALT and AST, measure other markers of liver function, such as alkaline phosphatase (ALP) and bilirubin.
-
Co-administration of Hepatoprotectants: In some research contexts, the co-administration of a hepatoprotective agent (e.g., N-acetylcysteine) could be explored to mitigate liver damage, although this can complicate the interpretation of the primary study endpoints.
-
Re-evaluate the Therapeutic Window: If hepatotoxicity is a limiting factor, it is crucial to re-evaluate the therapeutic window of c-Met-IN-XX to determine if an efficacious dose can be achieved without causing unacceptable liver damage.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data from a preclinical study with c-Met-IN-XX in a mouse xenograft model.
Table 1: In Vivo Efficacy of c-Met-IN-XX in a Human Gastric Cancer Xenograft Model (MKN-45)
| Treatment Group | Dose (mg/kg, p.o., daily) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +2.5 |
| c-Met-IN-XX | 10 | 45 | +1.0 |
| c-Met-IN-XX | 30 | 85 | -5.0 |
| c-Met-IN-XX | 100 | 98 | -15.0 (with signs of toxicity) |
Table 2: Key Toxicity Findings for c-Met-IN-XX in a 14-Day Mouse Study
| Parameter | Vehicle Control | c-Met-IN-XX (30 mg/kg) | c-Met-IN-XX (100 mg/kg) |
| Serum Chemistry | |||
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 5 | 60 ± 10 | 150 ± 25** |
| Aspartate Aminotransferase (AST) (U/L) | 50 ± 8 | 85 ± 15 | 250 ± 40 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 3 | 25 ± 4 | 55 ± 8 |
| Creatinine (mg/dL) | 0.4 ± 0.1 | 0.5 ± 0.1 | 1.2 ± 0.3** |
| Histopathology (Kidney) | No abnormalities | Mild tubular degeneration | Moderate to severe tubular necrosis with crystal formation |
| Histopathology (Liver) | No abnormalities | Minimal hepatocellular vacuolation | Mild multifocal hepatocellular necrosis |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination of c-Met-IN-XX in Mice
-
Animal Model: Use a relevant mouse strain (e.g., BALB/c or NOD/SCID), 6-8 weeks old.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Dose Formulation: Prepare c-Met-IN-XX in a sterile and well-tolerated vehicle. Ensure the formulation is homogenous and stable for the duration of the study.
-
Dose Escalation:
-
Start with a conservative dose (e.g., 10 mg/kg) administered via the intended clinical route (e.g., oral gavage).
-
Use a cohort of 3-5 animals per dose group.
-
Administer the drug daily for 14 consecutive days.
-
Increase the dose in subsequent cohorts by a fixed increment (e.g., 2-fold or 3-fold) until signs of toxicity are observed.
-
-
Monitoring:
-
Record body weight daily.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming, signs of pain or distress).
-
At the end of the study (Day 14), collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological examination.
-
-
MTD Definition: The MTD is defined as the highest dose that does not cause >20% weight loss or significant clinical signs of toxicity.
Protocol 2: Assessment of Renal Toxicity of c-Met-IN-XX in a Rabbit Model
-
Animal Model: Use New Zealand White rabbits, as they have been shown to be a more predictive model for renal toxicity of certain c-Met inhibitors.[1][2]
-
Study Design:
-
Group 1: Vehicle control.
-
Group 2: Low-dose c-Met-IN-XX.
-
Group 3: High-dose c-Met-IN-XX.
-
-
Dosing and Monitoring:
-
Administer the compound or vehicle daily for a specified period (e.g., 7 or 14 days).
-
Monitor clinical signs, body weight, and food/water consumption daily.
-
Collect urine at baseline and at the end of the study for urinalysis (including microscopic examination for crystals).
-
Collect blood at baseline and at the end of the study for serum chemistry (BUN, creatinine).
-
-
Endpoint Analysis:
-
At the end of the study, perform a complete necropsy.
-
Conduct a thorough histopathological evaluation of the kidneys, with a focus on identifying crystal deposition, tubular damage, and inflammation.
-
If crystals are observed, they can be isolated and analyzed to identify the metabolite.
-
Visualizations
Caption: The c-Met signaling pathway and the inhibitory action of c-Met-IN-XX.
Caption: A logical workflow for troubleshooting and mitigating toxicity in animal models.
References
c-Met-IN-21 experimental variability and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with c-Met-IN-21. The information provided is designed to address common experimental challenges and offer solutions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of c-Met inhibitors?
c-Met inhibitors are a class of small molecules that target the c-Met receptor tyrosine kinase.[1] The binding of its ligand, hepatocyte growth factor (HGF), to c-Met activates multiple downstream signaling pathways, including RAS-MAPK, PI3K/AKT, and JAK/STAT, which are involved in cell proliferation, survival, migration, and invasion.[2][3][4] c-Met inhibitors block the enzymatic activity of the c-Met tyrosine kinase, thereby inhibiting these downstream signaling cascades and suppressing tumor growth and metastasis.[1]
Q2: How should I prepare and store this compound?
For optimal results, it is crucial to follow the manufacturer's instructions for solubility and storage. Generally, small molecule inhibitors are dissolved in a solvent like DMSO to create a stock solution, which is then aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the inhibitor in your specific cell culture medium and experimental conditions should be considered. Poor solubility or degradation of the inhibitor can lead to significant experimental variability.[5]
Q3: What are the potential off-target effects of c-Met inhibitors?
While c-Met inhibitors are designed to be specific, they can sometimes interact with other kinases, leading to off-target effects.[6] It is important to consult the manufacturer's data sheet for information on the selectivity of this compound. If unexpected cellular phenotypes are observed, it may be necessary to perform experiments to rule out off-target effects, such as using a structurally unrelated c-Met inhibitor or a rescue experiment. Some studies have shown that the anti-tumor activity of certain c-Met inhibitors can be attributed in part to their non-MET-targeting effects.[6]
Q4: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound will depend on the cell line and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest. This can be done using a cell viability assay, such as the MTS assay.[7] The working concentration should then be chosen based on the IC50 value and the desired level of inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or no inhibition of c-Met signaling | Inhibitor instability or degradation: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh aliquots of the inhibitor from a new stock solution. Minimize exposure to light and store as recommended by the manufacturer. |
| Incorrect inhibitor concentration: The final concentration of the inhibitor in the experiment may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. | |
| Low c-Met expression or activation in the cell line: The cell line may not express sufficient levels of c-Met or the pathway may not be constitutively active. | Confirm c-Met expression and phosphorylation levels in your cell line using Western blotting or other methods. If c-Met is not activated, consider stimulating the cells with HGF. | |
| Non-physiological HGF concentration: Preclinical studies often use high, non-physiological concentrations of HGF, which may not reflect the in vivo environment and can lead to misleading results on inhibitor efficacy.[8][9] | Test the inhibitor at HGF concentrations that are more representative of the physiological or tumor microenvironment levels (e.g., 0.4 to 0.8 ng/mL).[8][9] | |
| High cell death or toxicity in control cells | Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor may be too high. | Ensure the final concentration of the solvent in the cell culture medium is below a toxic level (typically <0.5% for DMSO). Run a solvent-only control to assess its effect on cell viability. |
| Off-target effects of the inhibitor: The inhibitor may be affecting other essential cellular pathways. | Test the inhibitor in a c-Met null cell line to see if the toxicity is independent of c-Met inhibition. If possible, use a structurally different c-Met inhibitor to confirm the phenotype. | |
| Variability between replicate experiments | Inconsistent cell seeding density: Variations in the number of cells seeded can lead to differences in inhibitor response. | Ensure a consistent cell seeding density across all wells and experiments. Use a cell counter for accurate cell counting. |
| Edge effects in multi-well plates: Cells in the outer wells of a multi-well plate may behave differently due to variations in temperature and evaporation. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to minimize edge effects. | |
| Inconsistent incubation times: Variations in the duration of inhibitor treatment can affect the outcome. | Use a precise timer and consistent incubation times for all experiments. |
Quantitative Data
The following table summarizes the IC50 values of different c-Met inhibitors in various cancer cell lines. This data can serve as a reference for designing your own experiments. Note that the IC50 values can vary depending on the specific experimental conditions, such as the cell line, assay method, and incubation time.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| INCB28060 | SNU-5 | Gastric Cancer | ~1 | [7] |
| KRC-00715 | Hs746T | Gastric Cancer | 9.0 | [10] |
| KRC-00509 | Hs746T | Gastric Cancer | 6.3 | [10] |
| Crizotinib | Hs746T | Gastric Cancer | 2.2 | [10] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from a study on the c-Met inhibitor INCB28060.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow cells to attach.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.
-
Inhibitor Treatment: Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Signaling Pathway
References
- 1. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 2. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications [mdpi.com]
- 3. c-Met as a Target for Personalized Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Variability in bioavailability of small molecular tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off Target Effects of c-MET Inhibitors on Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. oncotarget.com [oncotarget.com]
- 9. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Profile of c-Met Inhibitors: A Comparative Analysis
A direct in vitro comparison between c-Met-IN-21 and crizotinib is not feasible at this time due to the absence of publicly available scientific literature and experimental data for a compound specifically designated as "this compound". Extensive searches have not yielded any peer-reviewed studies, quantitative data, or experimental protocols associated with this compound.
Therefore, this guide provides a comprehensive overview of the well-documented in vitro performance of crizotinib as a c-Met inhibitor. The information presented here can serve as a benchmark for evaluating the in vitro characteristics of novel c-Met inhibitors as data becomes available.
Crizotinib: An In Vitro Performance Guide
Crizotinib is a multi-targeted tyrosine kinase inhibitor that has demonstrated potent activity against c-Met, as well as anaplastic lymphoma kinase (ALK) and ROS1. Its effects on c-Met have been extensively characterized in a variety of in vitro models.
Data Presentation: In Vitro Inhibition of c-Met by Crizotinib
The following table summarizes key quantitative data for crizotinib's in vitro activity against c-Met in various cancer cell lines. IC50 values, representing the concentration of the drug required to inhibit a biological process by 50%, are a standard measure of a drug's potency.
| Cell Line | Cancer Type | c-Met Status | Assay Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | - | Cell Viability (MTT) | 5.16 | |
| MCF-7 | Breast Cancer | - | Cell Viability (MTT) | 1.5 | |
| SK-BR-3 | Breast Cancer | - | Cell Viability (MTT) | 3.85 | |
| MKN45 | Gastric Cancer | Amplification | Cell Proliferation | < 0.2 | |
| HSC58 | Gastric Cancer | Amplification | Cell Proliferation | < 0.2 | |
| 58As1 | Gastric Cancer | Amplification | Cell Proliferation | < 0.2 | |
| 58As9 | Gastric Cancer | Amplification | Cell Proliferation | < 0.2 | |
| SNU5 | Gastric Cancer | Amplification | Cell Proliferation | < 0.2 | |
| Hs746T | Gastric Cancer | Amplification | Cell Proliferation | < 0.2 | |
| MNNG/HOS | Osteosarcoma | - | Cell Proliferation | 0.04 | |
| MG-63 | Osteosarcoma | - | Cell Proliferation | > 1 |
Note: The inhibitory activity of crizotinib is notably more potent in cell lines with c-Met gene amplification.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for key in vitro assays used to characterize c-Met inhibitors.
1. c-Met Kinase Assay (In Vitro Enzymatic Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.
-
Objective: To determine the concentration of the inhibitor required to reduce c-Met kinase activity by 50% (IC50).
-
Materials:
-
Recombinant human c-Met kinase domain.
-
Kinase substrate (e.g., a biotin-labeled tyrosine-containing peptide).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer.
-
Test compound (e.g., crizotinib) at various concentrations.
-
Detection reagent (e.g., Kinase-Glo® MAX).
-
96-well plates.
-
-
Procedure:
-
Add the recombinant c-Met kinase to the wells of a 96-well plate.
-
Add the test compound at a range of concentrations to the wells.
-
Introduce the kinase substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Add the detection reagent, which measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
2. Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.
-
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
-
Materials:
-
Cancer cell lines of interest.
-
Cell culture medium and supplements.
-
Test compound (e.g., crizotinib) at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a specialized reagent).
-
96-well plates.
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at a range of concentrations and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Mandatory Visualizations
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling pathways that are crucial for cell proliferation, survival, migration, and invasion.
Caption: The HGF/c-Met signaling cascade.
Experimental Workflow: Cell Viability (MTT) Assay
The following diagram illustrates the key steps in a typical MTT assay workflow for evaluating the in vitro efficacy of a c-Met inhibitor.
Caption: Workflow for an MTT-based cell viability assay.
A Comparative Guide to Selective c-Met Inhibitors: Benchmarking c-Met-IN-21
For Researchers, Scientists, and Drug Development Professionals
The c-Met receptor tyrosine kinase, implicated in a variety of cancers, is a key target for therapeutic intervention. This guide provides a detailed comparison of c-Met-IN-21, a potent and selective c-Met inhibitor, with other well-characterized selective inhibitors: capmatinib, tepotinib, savolitinib, and the dual ALK/c-Met inhibitor, crizotinib. This comparison is based on available biochemical and cellular activity data, kinase selectivity profiles, and in vivo efficacy.
Biochemical and Cellular Activity
The potency of c-Met inhibitors is a critical determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values against the c-Met kinase and the growth inhibitory effects (GI50) on c-Met-dependent cancer cell lines.
| Inhibitor | c-Met Kinase IC50 (nM) | Cell Line | Cellular Activity (GI50/IC50, nM) |
| This compound (compound 54) | 0.45[1][2][3][4][5][6] | MHCC97H (Hepatocellular Carcinoma) | 2[7] |
| Capmatinib | 0.13[8][9][10][11] | SNU-5 (Gastric Cancer) | 1.2[9] |
| H441 (Lung Cancer) | ~0.5[9] | ||
| NCI-H1993 (Lung Cancer) | 2.3[10] | ||
| Tepotinib | 1.7 - 4[12][13][14][15] | MKN-45 (Gastric Cancer) | <1 - 6[12][13] |
| EBC-1 (Lung Cancer) | 9[13] | ||
| Savolitinib | 3 - 5[16][17][18] | NCI-H441 (Lung Cancer) | 6[16][18] |
| Gastric Cancer Cell Lines | 0.6 - 12.5[18] | ||
| Crizotinib | 11 (cell-based)[17][19] | MET-amplified Gastric Cancer Cells | <200[20] |
| Karpas299 (Anaplastic Large Cell Lymphoma) | 24[19] | ||
| NCI-H929 (Multiple Myeloma) | 530[21] |
Kinase Selectivity Profile
High selectivity is crucial for minimizing off-target effects and associated toxicities. This table compares the selectivity of the inhibitors against a panel of other kinases.
| Inhibitor | Selectivity Profile |
| This compound (compound 54) | Highly selective among 370 kinases tested.[6] |
| Capmatinib | Highly selective for c-Met over a large panel of human kinases, with over 10,000-fold selectivity in some cases.[8] |
| Tepotinib | Highly selective, with >200-fold selectivity for c-Met over other kinases like IRAK4, TrkA, Axl, IRAK1, and Mer.[13][14][15] |
| Savolitinib | Exquisite selectivity for c-Met over 274 other kinases.[17][18] |
| Crizotinib | Multi-targeted inhibitor of c-Met, ALK, and ROS1.[17][19] |
In Vivo Efficacy
Preclinical in vivo studies provide valuable insights into the potential therapeutic efficacy of these inhibitors.
| Inhibitor | Animal Model | Outcome |
| This compound (compound 54) | Xenograft model | Exhibits antitumor activity.[1][2][3][4][5][6] |
| Capmatinib | Xenograft models of various cancers | Causes regression of MET-dependent tumors.[11] |
| Tepotinib | Xenograft models | Induces tumor regression.[22] |
| Savolitinib | Xenograft models | Demonstrates dose-dependent tumor growth inhibition.[16] |
| Crizotinib | Tumor xenografts | Shows antitumor activity.[23] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the c-Met signaling pathway and a general experimental workflow.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Biochemical Kinase Inhibition Assay (c-Met IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the c-Met kinase domain.
-
Principle: A recombinant c-Met kinase domain is incubated with a substrate (e.g., a synthetic peptide) and ATP. The inhibitor is added at varying concentrations. The amount of phosphorylated substrate is then measured, typically using a fluorescence- or luminescence-based method.
-
Materials:
-
Recombinant human c-Met kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test inhibitors (e.g., this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
-
Procedure:
-
Add kinase buffer, recombinant c-Met enzyme, and the test inhibitor at various concentrations to the wells of a 384-well plate.
-
Incubate for a predefined period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Proliferation Assay (GI50/IC50 Determination)
This assay measures the effect of an inhibitor on the growth and viability of cancer cell lines.
-
Principle: Cancer cells (e.g., MET-amplified lines like MKN-45 or EBC-1) are cultured in the presence of varying concentrations of the inhibitor. After a set period, cell viability is assessed using a metabolic indicator dye (e.g., MTT, resazurin) or by direct cell counting.
-
Materials:
-
c-Met-dependent cancer cell line (e.g., MHCC97H, SNU-5, H441)
-
Complete cell culture medium
-
Test inhibitors
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the GI50/IC50 value by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.
-
Western Blot Analysis of c-Met Signaling
This technique is used to detect changes in the phosphorylation status of c-Met and its downstream signaling proteins upon treatment with an inhibitor.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against total and phosphorylated forms of proteins in the c-Met pathway (e.g., c-Met, AKT, ERK).
-
Materials:
-
c-Met-dependent cancer cell line
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-c-Met, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture cells and treat with the inhibitor at a specific concentration for a defined time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system to visualize the protein bands. The intensity of the bands corresponding to the phosphorylated proteins relative to the total protein levels indicates the inhibitory effect on the signaling pathway.
-
Conclusion
This compound emerges as a highly potent c-Met inhibitor with an IC50 in the sub-nanomolar range, comparable to or exceeding the potency of other selective inhibitors like capmatinib. While publicly available data on its comprehensive kinase selectivity and cellular activity across a wide range of cell lines is limited compared to clinically approved drugs, initial findings indicate high selectivity and in vivo antitumor activity. The provided experimental protocols offer a standardized framework for further comparative studies, which are essential for a comprehensive evaluation of this compound's therapeutic potential relative to other selective c-Met inhibitors.
References
- 1. c-Met-IN-21_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.cn [targetmol.cn]
- 6. Discovery of potent and selective c-Met inhibitors for MET-amplified hepatocellular carcinoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of New Mesenchymal–Epithelial Transition Factor (c-Met) Kinase Inhibitors with Dual Chiral Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Phase 1 study of capmatinib in MET‐positive solid tumor patients: Dose escalation and expansion of selected cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Tepotinib (EMD 1214063; MSC2156119) | c-MET inhibitor | CAS 1100598-32-0 | Buy Tepotinib (EMD 1214063; MSC2156119) from Supplier InvivoChem [invivochem.com]
- 15. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. selleckchem.com [selleckchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating c-Met Inhibition: A Comparative Guide to c-Met-IN-21 and Phospho-c-Met Antibodies
For researchers, scientists, and drug development professionals, rigorous validation of target engagement is a cornerstone of robust preclinical and clinical studies. This guide provides a comprehensive comparison of methodologies and tools for validating the inhibition of the c-Met receptor tyrosine kinase, with a focus on the inhibitor c-Met-IN-21 and the use of phospho-c-Met specific antibodies.
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, migration, and invasion.[1] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[1][2] Validating the efficacy and specificity of c-Met inhibitors is therefore a critical step in the drug discovery pipeline. This guide will objectively compare the performance of c-Met inhibitors and provide detailed experimental protocols for validating their activity using phospho-c-Met antibodies.
Comparative Analysis of c-Met Inhibitors
While specific data for this compound is not widely available in the public domain, a comparison with other well-characterized c-Met inhibitors can provide a valuable benchmark for its potential efficacy. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different inhibitors.
| Inhibitor | Type | Target Kinases | IC50 (c-Met) | Reference Cell Line(s) |
| Crizotinib (PF-02341066) | Type I | c-Met, ALK, ROS1 | 11 nM (cell-based) | Not specified |
| Cabozantinib (XL184) | Type II | c-Met, VEGFR2, RET, KIT, AXL | 1.3 nM (cell-free) | Not specified |
| Capmatinib (INCB28060) | Type Ib | c-Met | ~1 nM (cell-based) | SNU-5 |
| Tepotinib | Type Ib | c-Met | Not specified | Not specified |
| Savolitinib | Type Ib | c-Met | Not specified | Not specified |
Note: IC50 values can vary depending on the assay conditions and cell line used.
Validating c-Met Inhibition with Phospho-c-Met Antibodies
The most direct method to confirm the inhibition of c-Met activity is to measure the phosphorylation status of the receptor itself. Upon ligand binding and dimerization, c-Met undergoes autophosphorylation at key tyrosine residues in its kinase and C-terminal domains, initiating downstream signaling cascades. Phospho-specific antibodies that recognize these phosphorylated residues are invaluable tools for assessing the efficacy of c-Met inhibitors.
The primary sites of autophosphorylation are Tyrosines 1234 and 1235 (Y1234/Y1235) in the activation loop of the kinase domain, which is critical for full enzymatic activity.[3] Tyrosine 1349 (Y1349) in the C-terminal docking site serves as a binding site for downstream signaling effectors like Gab1.[4]
Comparison of Commercially Available Phospho-c-Met Antibodies
Several commercial antibodies are available for the detection of phosphorylated c-Met. The choice of antibody will depend on the specific application and the desired phosphorylation site to be interrogated.
| Antibody Target | Clone/Type | Manufacturer | Validated Applications | Key Features |
| Phospho-c-Met (Tyr1234/1235) | D26 (Rabbit mAb) | Cell Signaling Technology | WB, IP, IHC | Highly specific for the dually phosphorylated activation loop. Cross-reacts with activated Ron, EGF, PDGF, insulin, and FGF receptors.[4] |
| Phospho-c-Met (Tyr1234/1235) | Polyclonal | R&D Systems | WB | Detects human and mouse p-c-Met. |
| Phospho-c-Met (Tyr1230, Tyr1234, Tyr1235) | Polyclonal | Thermo Fisher Scientific | WB, pep-ELISA | Recognizes multiple phosphorylation sites in the activation loop.[5][6] |
| Phospho-c-Met (Tyr1349) | 130H2 (Rabbit mAb) | Cell Signaling Technology | WB | Specific for the phosphorylated docking site. |
| Phospho-c-Met (Tyr1003) | Polyclonal | Thermo Fisher Scientific | WB, IHC(P) | Targets a regulatory phosphorylation site.[7] |
Experimental Protocols
Western Blotting for Phospho-c-Met
Western blotting is a widely used technique to quantify the levels of phosphorylated c-Met in cell lysates following treatment with an inhibitor.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Starve the cells in serum-free media for 4-6 hours before treatment. Treat cells with varying concentrations of this compound or other inhibitors for the desired time. A positive control stimulated with Hepatocyte Growth Factor (HGF) and an untreated control should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary phospho-c-Met antibody (e.g., Phospho-Met (Tyr1234/1235) (D26) XP® Rabbit mAb at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked antibody at 1:2000 dilution in 5% non-fat dry milk/TBST) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 7.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total c-Met and a loading control like GAPDH or β-actin.
Immunohistochemistry (IHC) for Phospho-c-Met
IHC allows for the visualization of phosphorylated c-Met within the context of tissue architecture, providing valuable spatial information about inhibitor efficacy.
Protocol:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or a Tris/EDTA buffer (pH 9.0) to unmask the antigenic sites.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the slides with the primary phospho-c-Met antibody (e.g., Phospho-Met (Tyr1234/1235) (D26) XP® Rabbit mAb at 1:100 dilution) overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides with TBST.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system.
-
Chromogenic Detection: Develop the signal with a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded series of ethanol and xylene, and then coverslip with a mounting medium.
-
Imaging and Analysis: Acquire images using a light microscope and analyze the staining intensity and distribution.
Visualizing the Validation Process
To further clarify the concepts discussed, the following diagrams illustrate the c-Met signaling pathway, a typical experimental workflow for validating c-Met inhibition, and the logical relationship of the validation process.
Caption: The c-Met signaling pathway initiated by HGF binding.
Caption: Workflow for validating c-Met inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. c-Met: structure, functions and potential for therapeutic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of antibody-based c-Met inhibitors for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-Met (Tyr1234/1235) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-c-Met (Tyr1230, Tyr1234, Tyr1235) Polyclonal Antibody (44-888G) [thermofisher.com]
- 6. biocompare.com [biocompare.com]
- 7. Phospho-c-Met (Tyr1003) Polyclonal Antibody (44-882G) [thermofisher.com]
c-Met-IN-21: A Comparative Guide to Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the kinase selectivity profile of c-Met-IN-21, a potent inhibitor of the c-Met receptor tyrosine kinase. The information presented herein is intended to facilitate objective comparisons with other kinase inhibitors and is supported by available experimental data. For the purposes of this guide, this compound is understood to be "Compound 21" from the triazolothiadiazole series of c-Met inhibitors, as described in published research.[1][2][3][4][5]
Selectivity Profile of this compound
This compound demonstrates notable selectivity for c-Met over a range of other kinases. The following tables summarize the available quantitative data on its inhibitory activity.
Table 1: Inhibitory Activity of this compound against c-Met and PDE3
| Target | Inhibition (Ki) | Inhibition (IC50) |
| c-Met | 0.025 µM | - |
| PDE3 | - | 0.5 µM |
Table 2: Selectivity of this compound against a Panel of Kinases
| Kinase Panel | Number of Kinases | Result |
| In-house panel | 15 | Ki > 4 µM |
| Upstate/Millipore panel | 50 | <50% inhibition at 2 µM |
The in-house panel of 15 kinases included FLT3, GSK3, JAK2, KDR, SRC, SKY, and PI3K.[1] The specific inhibition values for each of these kinases are not publicly available, but the consistently high Ki values indicate a significant selectivity margin for c-Met. Similarly, the broad screening against 50 other kinases showed minimal activity at a relatively high concentration, further underscoring the selective nature of this compound.[1]
Experimental Protocols
The following sections detail the methodologies typically employed in determining the kinase selectivity profile of a small molecule inhibitor like this compound.
Kinase Inhibition Assay (Radiometric)
This assay determines the concentration of an inhibitor required to block the activity of a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., c-Met)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test inhibitor (this compound) at various concentrations
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.
-
Add varying concentrations of this compound to the wells of the 96-well plate. A control with no inhibitor is included.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the captured substrate in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 or Ki value by plotting the percentage of inhibition against the inhibitor concentration.
Kinase Selectivity Profiling Workflow
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor against a large panel of kinases.
Caption: Kinase selectivity profiling workflow.
c-Met Signaling Pathway
c-Met is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Its signaling is initiated by the binding of its ligand, hepatocyte growth factor (HGF). The diagram below outlines the major downstream signaling cascades activated by c-Met.
Caption: Simplified c-Met signaling pathway.
References
- 1. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of c-Met Targeted Therapies: A Comparative Guide to a Representative Small Molecule Inhibitor and siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct methodologies for inhibiting the c-Met signaling pathway: a representative small molecule inhibitor (SU11274) and small interfering RNA (siRNA). The c-Met receptor tyrosine kinase is a critical mediator of cell proliferation, survival, and motility, and its dysregulation is implicated in the progression of numerous cancers.[1][2] Therefore, robust and specific targeting of c-Met is a key area of research in oncology.
This document offers a framework for cross-validating the on-target effects of c-Met inhibitors by comparing their phenotypic and molecular readouts with those obtained by specific gene silencing using siRNA. The data presented here is a synthesis of findings from multiple studies to provide a broad and objective overview.
Comparative Efficacy: Small Molecule Inhibitor vs. siRNA
The following tables summarize the quantitative effects of the c-Met inhibitor SU11274 and c-Met siRNA on various cancer cell lines.
Table 1: Inhibition of Cancer Cell Proliferation
| Treatment | Cell Line | Assay | Key Findings | Reference |
| SU11274 | HT168-M1 (Melanoma) | MTT Assay | Statistically non-significant additional anti-proliferative effect on c-Met silenced cells. | [1] |
| MKN-45 (Gastric Cancer) | Not Specified | IC50 not determined, but cell viability was assessed. | [2] | |
| c-Met siRNA | HT168-M1 (Melanoma) | MTT Assay | Proliferation inhibited to 74.16% ± 5.83% of control. | [1] |
| MHCC97-L (Hepatocellular Carcinoma) | Soft Agar Colony Formation | Colony forming ability decreased by ~70%. | [3] |
Table 2: Induction of Apoptosis
| Treatment | Cell Line | Assay | Key Findings | Reference |
| SU11274 | HT168-M1 (Melanoma) | FACS (Annexin V) | Dose-dependent increase in early apoptotic cells. | [1] |
| c-Met siRNA | MKN-45 (Gastric Cancer) | Flow Cytometry | Apoptotic rate of 35.43% ± 4.6% (compared to 7.02% ± 2.24% in control). | [2] |
Table 3: Impact on c-Met Expression and Downstream Signaling
| Treatment | Cell Line | Assay | Key Findings | Reference |
| SU11274 | Ovarian Cancer Cells | Western Blot | Dose-dependent decrease in phosphorylated c-Met, Akt, and Erk. | [4] |
| c-Met siRNA | HT168-M1 (Melanoma) | RT-PCR | c-Met expression reduced to 41% ± 2.05% of control. | [1] |
| MKN-45 (Gastric Cancer) | Western Blot | Significant decrease in phosphorylated PI3K and Akt. | [2] | |
| Ovarian Cancer Cells | Western Blot | Inhibition of HGF-stimulated phosphorylation of c-Met, p44/42 MAPK, and AKT. | [4] |
Visualizing the Mechanisms and Workflows
To better illustrate the biological context and experimental design, the following diagrams were generated using the Graphviz DOT language.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Researchers should optimize these protocols for their specific cell lines and reagents.
siRNA Transfection and Knockdown Validation
a. siRNA Transfection:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: In separate tubes, dilute the c-Met siRNA and a non-targeting control siRNA in serum-free media. In another set of tubes, dilute a transfection reagent (e.g., Lipofectamine) in serum-free media.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells in complete media.
-
Incubate the cells for 24-72 hours before proceeding to downstream analysis.
b. Knockdown Validation (Quantitative RT-PCR):
-
RNA Extraction: Isolate total RNA from the transfected cells using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for c-Met and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of c-Met mRNA in the siRNA-treated samples compared to the non-targeting control using the ΔΔCt method. A knockdown efficiency of >70% is generally considered successful.
Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of the c-Met inhibitor (e.g., SU11274) or transfect with c-Met siRNA as described above. Include appropriate vehicle and non-targeting controls.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48-72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the control wells and plot the results to determine the IC50 value for the inhibitor or the percentage of proliferation inhibition for the siRNA.
Western Blot for c-Met and Downstream Signaling
-
Cell Lysis: Lyse the treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total c-Met, phosphorylated c-Met (p-c-Met), total and phosphorylated forms of downstream targets like AKT and ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
By employing these methodologies and comparing the results, researchers can confidently validate the on-target effects of novel c-Met inhibitors and gain a deeper understanding of their mechanism of action.
References
A Comparative Guide to c-Met Kinase Inhibitors: Cabozantinib vs. a Highly Selective Alternative
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the multi-kinase inhibitor cabozantinib with a highly selective c-Met inhibitor, PF-04217903. This analysis is supported by experimental data to delineate their respective efficacy and selectivity profiles.
The c-Met receptor tyrosine kinase, implicated in numerous cellular processes including proliferation, survival, and motility, is a key target in oncology drug development. While multi-kinase inhibitors like cabozantinib have shown clinical efficacy, the value of highly selective inhibitors is also of significant interest to minimize off-target effects. This guide examines the preclinical data of cabozantinib, which targets c-Met, VEGFR2, AXL, and other kinases, alongside PF-04217903, a potent and exceptionally selective c-Met inhibitor.
Biochemical Potency and Kinase Selectivity
A primary differentiator between cabozantinib and PF-04217903 is their kinase selectivity. Cabozantinib exhibits a broad-spectrum inhibitory profile, while PF-04217903 demonstrates remarkable specificity for c-Met.
| Kinase Target | Cabozantinib IC50 (nM) | PF-04217903 IC50 (nM) |
| c-Met | 1.3 | 4.8 |
| VEGFR2 | 0.035 | >10,000 |
| RET | 5.2 | >10,000 |
| KIT | 4.6 | >10,000 |
| AXL | 7 | >10,000 |
| FLT3 | 11.3 | >10,000 |
| TIE2 | 14.3 | >10,000 |
| RON | 124 | >10,000 |
Table 1: Comparison of IC50 values of cabozantinib and PF-04217903 against a panel of kinases. Data indicates that while both compounds are potent c-Met inhibitors, cabozantinib has significant activity against several other kinases, whereas PF-04217903 is highly selective for c-Met, with over 1,000-fold selectivity against a large panel of other kinases[1][2][3].
Cellular Activity: Inhibition of c-Met Signaling and Cancer Cell Growth
In cellular assays, both inhibitors effectively block HGF-stimulated and constitutive c-Met phosphorylation. However, their impact on cell proliferation can vary depending on the oncogenic drivers of the cancer cell line.
| Cell Line | Cancer Type | c-Met Status | Cabozantinib (Proliferation IC50) | PF-04217903 (Proliferation IC50) |
| GTL-16 | Gastric Carcinoma | MET Amplification | Data not specified | >10,000 nM |
| U87MG | Glioblastoma | HGF/c-Met Autocrine Loop | Data not specified | >10,000 nM |
| HT29 | Colorectal Carcinoma | c-Met Overexpression | Data not specified | >10,000 nM |
Despite the modest anti-proliferative effects in some cell lines, PF-04217903 potently inhibited c-Met-driven cellular processes such as migration and invasion. In HGF-stimulated HT29 cells, PF-04217903 inhibited invasion with an IC50 of 7 nM[1].
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical animal models are crucial for evaluating the anti-tumor activity of kinase inhibitors. Both cabozantinib and PF-04217903 have demonstrated significant in vivo efficacy in various tumor xenograft models.
| Tumor Model | c-Met Activation | Inhibitor | Dose | Tumor Growth Inhibition (TGI) |
| GTL-16 (Gastric) | MET Amplification | PF-04217903 | 12.5 mg/kg/day | 95% |
| U87MG (Glioblastoma) | HGF/c-Met Autocrine | PF-04217903 | 30 mg/kg/day | 84% (regression) |
| HT29 (Colon) | c-Met Overexpression | PF-04217903 | 50 mg/kg/day | 38-46% |
Table 3: In vivo antitumor efficacy of PF-04217903 in various xenograft models. The data shows that PF-04217903 is highly effective in tumors with MET amplification or an HGF/c-Met autocrine loop, leading to significant tumor growth inhibition and even regression[1][2].
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate c-Met inhibitors.
Biochemical c-Met Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (cabozantinib, PF-04217903)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Coat 384-well plates with the Poly(Glu, Tyr) substrate.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the c-Met enzyme to the wells, followed by the test compounds.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
Cellular c-Met Phosphorylation Assay
This assay measures the ability of an inhibitor to block c-Met autophosphorylation in a cellular context.
Materials:
-
Cancer cell line with activated c-Met (e.g., GTL-16, SNU-5)
-
Cell culture medium and serum
-
Hepatocyte Growth Factor (HGF) for stimulation (if required)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met
-
Western blot reagents and equipment or ELISA-based detection system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Starve the cells in serum-free medium for several hours.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with HGF (if the cell line is not constitutively active).
-
Lyse the cells and collect the protein extracts.
-
Determine the levels of phosphorylated and total c-Met using Western blotting or a specific ELISA.
-
Quantify the band intensities or ELISA signals to determine the IC50 for inhibition of c-Met phosphorylation.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
Cell culture medium and serum
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined density.
-
After 24 hours, treat the cells with a range of concentrations of the test compounds.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
In Vivo Tumor Xenograft Study
This model evaluates the anti-tumor efficacy of the compounds in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line for implantation (e.g., GTL-16, U87MG)
-
Matrigel (optional, for co-injection with cells)
-
Test compounds formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds or vehicle daily by oral gavage at specified doses.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the methods used for evaluation.
Figure 1: Simplified c-Met Signaling Pathway and Points of Inhibition.
References
In Vivo Showdown: A Comparative Guide to c-Met Inhibitors in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-tumor activity of prominent c-Met inhibitors. We delve into the experimental data from preclinical studies, presenting a clear, side-by-side analysis of Cabozantinib, Crizotinib, Capmatinib, and Tivantinib. This guide summarizes key quantitative data in structured tables, details the experimental methodologies, and visualizes complex biological pathways and workflows to aid in the critical evaluation of these targeted therapies.
The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), are key players in cell signaling pathways that regulate cell proliferation, migration, and survival.[1] Dysregulation of the HGF/c-Met axis is a known driver in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[1][2] This has led to the development of a class of small molecule inhibitors that target the c-Met kinase. This guide focuses on the in vivo validation of four such inhibitors: Cabozantinib, Crizotinib, Capmatinib, and Tivantinib.
Comparative Analysis of In Vivo Anti-Tumor Activity
The following tables summarize the in vivo anti-tumor efficacy of Cabozantinib, Crizotinib, Capmatinib, and Tivantinib in various preclinical cancer models. The data highlights the tumor models used, the dosing regimens, and the observed tumor growth inhibition.
Cabozantinib: In Vivo Efficacy
| Tumor Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| RMG-I (Ovarian Clear Cell Carcinoma) | Athymic mice | 10 mg/kg and 30 mg/kg, oral, daily | 72% reduction in tumor weight at day 15 for both doses compared to vehicle.[3] | [3] |
| Patient-Derived Xenograft (Papillary Renal Cell Carcinoma with MET mutation) | Subcutaneous grafts in mice | 30 mg/kg, oral, daily for 21 days | Over 14-fold decrease in tumor volume.[1] | [1] |
| MHCC97H and HepG2 (Hepatocellular Carcinoma) | Nude mice | 10 or 30 mg/kg, oral, daily for 14 days | Significant inhibition of tumor growth, with more profound efficacy in p-MET-positive xenografts.[2] | [2] |
| MDA-MB-231 and HCC70 (Triple-Negative Breast Cancer) | Orthotopic tumors in hHGFtg-SCID mice | 30 mg/kg, oral | Significant inhibition of tumor growth and metastasis.[4] | [4] |
| TT (Medullary Thyroid Cancer) | Nude mice | Dose-dependent oral administration | Effective inhibition of tumor growth.[5] | [5] |
| ID8-RFP (Ovarian Cancer) | C57BL6/J mice | 50 mg/kg, oral, 4 doses/week for 6 weeks | Significantly decreased solid tumor burden and malignant ascites.[6] | [6] |
| LuCaP 93 and LuCaP 173.1 (Neuroendocrine Prostate Cancer PDX) | In vivo | Not specified | Significant decrease in tumor volumes.[7] | [7] |
Crizotinib: In Vivo Efficacy
| Tumor Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| PANC-1 (Pancreatic Cancer) | Athymic BALB/c nude mice | 50 mg/kg, oral gavage, 6 times/week for 33 days | Significant suppression of tumor volume.[8] | [8] |
| NCI-H460 (Non-Small Cell Lung Cancer) | Nude mice | 7.5 or 15 mg/kg, intraperitoneal | Significant reductions in both tumor volume and tumor weight after 10 days.[9] | [9] |
| U87MG (Glioblastoma) | Tumor-bearing mice | 12.5 and 50 mg/kg | 44% and 93% inhibition of tumor growth on day 8, respectively.[10] | [10] |
| Karpas299 (Anaplastic Large Cell Lymphoma) | SCID-beige mice | Not specified | Dose-dependent antitumor efficacy with complete regression of all tumors at 100 mg/kg once daily.[11] | [11] |
| KBV20C (Drug-Resistant Cancer) | BALB/c nude mice | 25 mg/kg, oral | 50% reduction in tumor volume and ~40% reduction in tumor weight after 4 weeks.[12] | [12] |
Capmatinib: In Vivo Efficacy
| Tumor Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| EBC-1 (MET-amplified Lung Cancer) | Xenografts | 10 mg/kg, oral, twice daily | Tumor regression observed.[13] | [13] |
| Lung Cancer PDX (MET exon 14 skipping) | Xenografts | 10 mg/kg, oral, twice daily | Tumor regression observed.[13] | [13] |
| HCCLM3 (MET-amplified Liver Cancer) | Xenografts | 5 mg/kg, oral, daily | Tumor growth inhibition.[13] | [13] |
| HCC827 GR (EGFR-mutant, MET-amplified Lung Cancer) | Xenografts | 3 mg/kg, oral, once daily (in combination with Gefitinib) | Enhanced anti-tumor efficacy in combination.[13] | [13] |
Tivantinib: In Vivo Efficacy
| Tumor Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| MHCC97L (Hepatocellular Carcinoma) | Xenografts | 100 mg/kg and 200 mg/kg, oral, daily for 15 days | 30.9% and 64.6% tumor growth inhibition, respectively.[14] | [14] |
| HT29 (Colon), MKN-45 (Gastric), MDA-MB-231 (Breast) | Xenografts | 200 mg/kg, oral | 66%, 45%, and 79% reduction in tumor growth, respectively.[15] | [15] |
Experimental Protocols
A generalized experimental protocol for in vivo anti-tumor activity assessment using a xenograft model is described below. Specific details for each study can be found in the cited references.
1. Cell Lines and Animal Models:
-
Human cancer cell lines with known c-Met status (amplified, mutated, or overexpressed) are selected. Patient-derived xenograft (PDX) models are also utilized for a more clinically relevant assessment.[1][13]
-
Immunocompromised mice, such as athymic nude or SCID mice, are typically used to prevent rejection of the human tumor cells.[8][11]
2. Tumor Implantation:
-
A specific number of cancer cells (e.g., 5 x 10^6 cells) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of the mice.[8]
-
For orthotopic models, cells are implanted in the organ of origin (e.g., mammary fat pad for breast cancer).[4]
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumors are allowed to grow to a palpable size (e.g., 50-200 mm³).
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, calculated with the formula: (Length x Width²)/2.
-
Once tumors reach the desired size, mice are randomized into control (vehicle) and treatment groups.
4. Drug Administration:
-
The c-Met inhibitor is administered to the treatment group according to the specified dose, route (e.g., oral gavage, intraperitoneal injection), and schedule (e.g., daily, twice daily, 5 days on/2 days off).[8][9]
-
The control group receives the vehicle used to dissolve the drug.
5. Endpoint Analysis:
-
Tumor volumes and body weights of the mice are monitored throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
The percentage of tumor growth inhibition (%TGI) is calculated using the formula: %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Tumors may be further analyzed for pharmacodynamic markers (e.g., phosphorylation of c-Met) and other biomarkers of response.[1]
Visualizing the Mechanisms
To better understand the context of these in vivo studies, the following diagrams illustrate the c-Met signaling pathway and a typical experimental workflow.
Caption: The c-Met signaling cascade initiated by HGF binding.
Caption: A typical workflow for assessing anti-tumor activity in a xenograft model.
Conclusion
This guide provides a comparative overview of the in vivo anti-tumor activity of four key c-Met inhibitors. The presented data, sourced from preclinical studies, demonstrates the potential of these agents in various cancer models. While direct cross-study comparisons should be made with caution due to variations in experimental design, this compilation offers a valuable resource for researchers to understand the preclinical landscape of c-Met targeted therapies. The detailed protocols and visual aids further serve to contextualize the data and facilitate a deeper understanding of the methodologies employed in the in vivo validation of these promising anti-cancer drugs.
References
- 1. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cabozantinib can block growth of neuroendocrine prostate cancer patient-derived xenografts by disrupting tumor vasculature | PLOS One [journals.plos.org]
- 11. Cabozantinib inhibits tumor growth in mice with ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low-Dose Crizotinib, a Tyrosine Kinase Inhibitor, Highly and Specifically Sensitizes P-Glycoprotein-Overexpressing Chemoresistant Cancer Cells Through Induction of Late Apoptosis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aging-us.com [aging-us.com]
- 14. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel c-Met Inhibitors: Capmatinib, Tepotinib, and Savolitinib
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-validated target in oncology. Aberrant c-Met signaling, driven by mutations, amplification, or overexpression, is implicated in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC). This has spurred the development of a new generation of highly selective c-Met tyrosine kinase inhibitors (TKIs). This guide provides a detailed head-to-head comparison of three leading novel c-Met inhibitors: capmatinib, tepotinib, and savolitinib, with a focus on their preclinical and clinical performance, mechanism of action, and experimental validation. This objective comparison is intended to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these targeted therapies.
Mechanism of Action and Binding Profile
Capmatinib, tepotinib, and savolitinib are all potent and selective, ATP-competitive, reversible, type Ib inhibitors of c-Met. This class of inhibitors binds to the active conformation of the c-Met kinase domain, in a pocket adjacent to the ATP-binding site. This specific interaction prevents the autophosphorylation of key tyrosine residues (Y1234 and Y1235) in the activation loop, thereby abrogating downstream signaling cascades. The primary downstream pathways inhibited include the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which are crucial for tumor cell proliferation, survival, and invasion.
While all three inhibitors share this general mechanism, subtle differences in their binding modes and interactions with the kinase domain may influence their potency and selectivity. For instance, capmatinib's imidazotriazine core has been shown to form a stacking interaction with residue Y1230 of c-Met, a feature that contributes to its high affinity and selectivity. Savolitinib is also noted for its high specificity, interacting with the Y1230 residue to effectively inhibit c-Met activity.
Below is a diagram illustrating the simplified c-Met signaling pathway and the point of intervention for these novel inhibitors.
Caption: The c-Met signaling pathway is activated by its ligand, HGF, leading to downstream signaling that promotes cancer cell proliferation and survival. Capmatinib, tepotinib, and savolitinib all act by inhibiting the kinase activity of c-Met.
Preclinical Performance: Potency and Selectivity
Direct head-to-head preclinical comparisons of these three inhibitors in the same study are limited in the public domain. However, by compiling data from various sources, a comparative overview of their potency and selectivity can be established.
Table 1: Comparative In Vitro Potency of c-Met Inhibitors
| Inhibitor | Target | IC50 (nmol/L) | Cell Line(s) | Reference(s) |
| Capmatinib | c-Met | <2 | Various | |
| Tepotinib | c-Met | ~1.7 | Various | |
| Savolitinib | c-Met | <5 | Various | |
| SCC244 (Glumetinib) | c-Met | 0.42 | Purified kinase |
Note: IC50 values are highly dependent on the specific assay conditions and cell lines used. The data presented here are for comparative purposes and are derived from different studies.
SCC244 (glumetinib) is included as a novel, highly selective c-Met inhibitor with subnanomolar potency for reference. All three inhibitors demonstrate high potency against c-Met in the low nanomolar range.
Selectivity is a critical attribute of targeted therapies, as off-target effects can lead to toxicity. Capmatinib has been shown to have a selectivity of over 1000-fold for c-Met against a panel of 442 kinases. Tepotinib is also described as a highly selective inhibitor. Savolitinib has demonstrated a 650-fold selectivity for c-Met over a panel of 265 other kinases.
Clinical Performance: Efficacy and Safety
The clinical development of capmatinib, tepotinib, and savolitinib has primarily focused on patients with NSCLC harboring MET exon 14 (METex14) skipping mutations, a key oncogenic driver in this patient population.
Table 2: Summary of Pivotal Clinical Trial Data in METex14 Skipping NSCLC
| Inhibitor | Trial Name | Patient Population | Overall Response Rate (ORR) | Median Duration of Response (mDOR) | Median Progression-Free Survival (mPFS) | Reference(s) |
| Capmatinib | GEOMETRY mono-1 | Treatment-naïve | 68% | 12.6 months | 9.69 months | |
| Previously treated | 41% | 9.7 months | 5.42 months | |||
| Tepotinib | VISION | Treatment-naïve & Treated | 46% | 11.1 months | 8.5 months | |
| Savolitinib | Phase II (China) | Previously treated | 42.9% - 49.2% | Not Reported | 6.9 months |
A real-world data comparison of capmatinib and tepotinib in 49 patients with stage IV NSCLC with METex14 skipping mutations showed similar outcomes between the two drugs, with no statistically significant difference in median progression-free survival (mPFS) (12.03 months for capmatinib vs. 8.94 months for tepotinib; p=0.18).
Table 3: Common Adverse Events (AEs) Observed in Clinical Trials
| Adverse Event | Capmatinib (GEOMETRY mono-1) | Tepotinib (VISION) | Savolitinib (Phase II) | Real-World Comparison (Capmatinib vs. Tepotinib) | Reference(s) |
| Peripheral Edema | 75.56% | 64.29% | 41.2% | 75.56% vs. 64.29% (p=0.41) | |
| Nausea/Vomiting | Common | Common | Common | - | |
| Increased Creatinine | 37.78% | 42.86% | - | 37.78% vs. 42.86% (p=0.73) | |
| Increased ALT/AST | 35.56% | 28.57% | 14.7% (Liver Injury) | 35.56% vs. 28.57% (p=0.63) | |
| Pneumonitis | 4.44% | 7.14% | - | 4.44% vs. 7.14% (p=0.69) |
The most common adverse event for all three inhibitors is peripheral edema. The real-world data comparison did not find statistically significant differences in the rates of major adverse events between capmatinib and tepotinib.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key assays used in the preclinical evaluation of c-Met inhibitors.
c-Met Kinase Assay (In Vitro Potency)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against c-Met kinase activity.
Methodology:
-
Reagents: Recombinant human c-Met kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor at various concentrations.
-
Procedure: The kinase reaction is typically performed in a 96- or 384-well plate format. The c-Met enzyme is incubated with the test inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C and is then stopped by the addition of a solution containing EDTA.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or an ELISA-based format with a phospho-specific antibody.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay (Cellular Activity)
Objective: To assess the effect of a c-Met inhibitor on the proliferation of cancer cell lines with aberrant c-Met signaling.
Methodology:
-
Cell Lines: A panel of cancer cell lines with known MET status (e.g., MET-amplified, METex14 skipping mutation, and MET wild-type) are used. Examples include EBC-1 and MKN-45 (MET amplified).
-
Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the c-Met inhibitor or vehicle control (e.g., DMSO).
-
The plates are incubated for a period of 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Detection: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT, MTS, or CellTiter-Glo assay, which measures metabolic activity as a surrogate for cell number.
-
Data Analysis: The IC50 values for cell growth inhibition are determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
Below is a workflow diagram for a typical in vitro evaluation of a novel c-Met inhibitor.
Caption: A generalized workflow for the in vitro preclinical evaluation of a novel c-Met inhibitor, starting from initial potency assessment to cellular activity and selectivity profiling.
Conclusion
Capmatinib, tepotinib, and savolitinib represent significant advancements in the targeted therapy of c-Met-driven cancers. All three are highly potent and selective type Ib inhibitors with demonstrated clinical efficacy, particularly in NSCLC patients with METex14 skipping mutations. While direct head-to-head comparative data is still emerging, the available preclinical and clinical evidence suggests that they have broadly similar mechanisms of action and efficacy profiles. The choice of inhibitor in a clinical setting may be guided by factors such as regulatory approval, regional availability, and specific patient characteristics. For researchers and drug developers, the continued investigation into the subtle differences in their binding kinetics, resistance mechanisms, and potential for combination therapies will be crucial in further optimizing the treatment of c-Met-addicted malignancies.
On-Target Efficacy of Capmatinib (c-Met-IN-21): A Comparative Analysis
Capmatinib (formerly known as c-Met-IN-21 or INCB28060) is a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase, a key driver in various cancers. This guide provides a comprehensive comparison of Capmatinib's on-target effects with other c-Met inhibitors, supported by experimental data, to assist researchers and drug development professionals in their evaluation.
Biochemical Potency: Head-to-Head Comparison
Capmatinib demonstrates exceptional potency against the c-Met kinase in biochemical assays. As an ATP-competitive inhibitor, it effectively blocks the enzyme's catalytic activity. A comparison with other well-known c-Met inhibitors reveals its standing as a highly effective agent.
| Inhibitor | c-Met Biochemical IC50 (nM) | Selectivity Profile |
| Capmatinib (this compound) | 0.13 | Highly selective for c-Met |
| Crizotinib | 4 | Multi-kinase inhibitor (ALK, ROS1, c-Met) |
| Tepotinib | 1.7 | Highly selective for c-Met |
| Savolitinib | 5 | Selective for c-Met |
Table 1: Biochemical Potency of c-Met Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the c-Met enzyme by 50% in a cell-free system. Data is compiled from various preclinical studies for comparative purposes.
Cellular Activity: Inhibition of c-Met Signaling
The on-target efficacy of Capmatinib extends to cellular models, where it effectively suppresses c-Met phosphorylation and downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.
| Inhibitor | Cell Line | Cellular c-Met Phosphorylation IC50 (nM) | Downstream Pathways Inhibited |
| Capmatinib (this compound) | SNU-5 (gastric) | ~1 | ERK1/2, AKT, FAK, GAB1, STAT3/5 |
| H441 (lung) | ~0.5 | Not specified | |
| U-87MG (glioblastoma) | ~2 | Not specified | |
| Crizotinib | Various | Variable | ALK, ROS1, c-Met pathways |
| Tepotinib | Various | Potent inhibition | c-Met pathway |
| Savolitinib | Various | Potent inhibition | c-Met pathway |
Table 2: Cellular On-Target Effects of c-Met Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the phosphorylation of c-Met in cancer cell lines by 50%. Capmatinib has been shown to inhibit key downstream signaling molecules, confirming its mechanism of action.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.
Biochemical c-Met Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human c-Met kinase.
Materials:
-
Recombinant human c-Met kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (e.g., Capmatinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the diluted compounds to the wells of the assay plate.
-
Add the c-Met enzyme and the substrate to the wells.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Cellular c-Met Phosphorylation Assay
This assay measures the ability of a compound to inhibit the autophosphorylation of the c-Met receptor within a cellular context, a critical step in its activation.
Objective: To determine the IC50 of test compounds for the inhibition of c-Met phosphorylation in a relevant cancer cell line.
Materials:
-
Cancer cell line with high c-Met expression (e.g., SNU-5, H441)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Hepatocyte Growth Factor (HGF), the ligand for c-Met (for stimulated assays)
-
Lysis buffer containing phosphatase and protease inhibitors
-
Antibodies: anti-phospho-c-Met (p-c-Met) and anti-total-c-Met
-
ELISA plates or Western blotting equipment
-
Detection reagents (e.g., HRP-conjugated secondary antibodies and chemiluminescent substrate)
-
Plate reader or imaging system
Procedure:
-
Seed the chosen cancer cell line in 96-well plates or culture dishes and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 2-4 hours).
-
For stimulated assays, add HGF for a short period (e.g., 15-30 minutes) before cell lysis to induce c-Met phosphorylation. For cells with constitutive c-Met activation, this step is omitted.
-
Wash the cells and lyse them with lysis buffer to extract cellular proteins.
-
Quantify the levels of phosphorylated c-Met and total c-Met in the cell lysates using an ELISA-based method or Western blotting.
-
Normalize the p-c-Met signal to the total c-Met signal to account for any variations in cell number or protein extraction.
-
Calculate the percentage of inhibition of c-Met phosphorylation for each compound concentration relative to a vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizing the On-Target Mechanism
To further elucidate the mechanism of action of Capmatinib and the experimental workflow, the following diagrams are provided.
Caption: c-Met signaling pathway and the inhibitory action of Capmatinib.
Caption: Workflow for confirming the on-target effects of c-Met inhibitors.
Benchmarking c-Met-IN-21: A Comparative Analysis Against Established Reference Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the novel c-Met inhibitor, c-Met-IN-21, against a panel of well-characterized reference compounds: Crizotinib, Capmatinib, and Tepotinib. Due to the proprietary nature of this compound, performance data for this compound is not publicly available. Therefore, this document serves as a template, offering detailed experimental protocols and data presentation structures to facilitate a direct and robust comparison once internal data for this compound is generated.
Introduction to c-Met Inhibition
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival.[1][2] Dysregulation of the c-Met signaling pathway, primarily through overexpression, gene amplification, or mutation, is a known driver in various cancers.[1][2] Consequently, c-Met has emerged as a significant target for therapeutic intervention in oncology. Small molecule inhibitors targeting the ATP-binding site of the c-Met kinase domain have shown clinical efficacy.[3] This guide focuses on comparing the biochemical and cellular activities of this compound with approved c-Met inhibitors.
The c-Met Signaling Pathway
The binding of hepatocyte growth factor (HGF) to the c-Met receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[2] Key pathways activated include the RAS/MAPK, PI3K/Akt, and STAT3/5 pathways, which collectively promote cell growth, survival, and motility.[3] Understanding this pathway is critical for elucidating the mechanism of action of c-Met inhibitors.
Comparative Performance Data
The following tables summarize key performance indicators for the reference compounds. It is intended that the corresponding data for this compound will be populated in the designated column to allow for a direct comparison.
Table 1: Biochemical Potency (IC50)
| Compound | c-Met Kinase IC50 (nM) | Data Source |
| This compound | Data to be determined | - |
| Crizotinib | 8 | [4] |
| Capmatinib | 0.13 | [4] |
| Tepotinib | 4 | [5] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the c-Met kinase by 50% in a biochemical assay.
Table 2: Cellular Potency (IC50)
| Compound | Cell Line | Cellular c-Met Phosphorylation IC50 (nM) | Cell Proliferation IC50 (nM) | Data Source |
| This compound | Specify Cell Line | Data to be determined | Data to be determined | - |
| Crizotinib | EBC-1 | 11 | 30 | [4] |
| Capmatinib | MKN-45 | ~1-10 | 88 | [6] |
| Tepotinib | MKN-45 | 9 | <1 | [5] |
Cellular IC50 values indicate the concentration of the inhibitor required to inhibit c-Met phosphorylation or cell proliferation by 50% in a cell-based assay.
Table 3: Kinase Selectivity Profile
| Compound | Kinase Panel | Number of Kinases Inhibited >50% at 1 µM | Key Off-Target Hits | Data Source |
| This compound | Specify Panel | Data to be determined | Data to be determined | - |
| Crizotinib | Varies | ALK, ROS1 | ALK, ROS1 | [4] |
| Capmatinib | >250 | Highly Selective | - | [4] |
| Tepotinib | >200 | Highly Selective | - | [5] |
A kinase selectivity profile assesses the specificity of the inhibitor against a broad panel of kinases, with fewer off-target hits indicating higher selectivity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of comparative data. The following are standard protocols for the key experiments cited in this guide.
Biochemical c-Met Kinase Assay
Objective: To determine the in vitro potency of inhibitors against the isolated c-Met kinase domain.
Materials:
-
Recombinant human c-Met kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (this compound and reference inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the c-Met kinase and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular c-Met Phosphorylation Assay
Objective: To measure the ability of inhibitors to block c-Met autophosphorylation in a cellular context.
Materials:
-
c-Met dependent cancer cell line (e.g., MKN-45, EBC-1)
-
Cell culture medium and supplements
-
Hepatocyte Growth Factor (HGF)
-
Test compounds
-
Lysis buffer
-
Antibodies: anti-phospho-c-Met (Tyr1234/1235) and anti-total-c-Met
-
ELISA or Western blot reagents
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes to induce c-Met phosphorylation.
-
Wash the cells and lyse them to extract proteins.
-
Quantify the levels of phosphorylated and total c-Met using an ELISA-based method or Western blotting.
-
Normalize the phosphorylated c-Met signal to the total c-Met signal.
-
Calculate the IC50 values by plotting the percentage of inhibition of c-Met phosphorylation against the inhibitor concentration.
Cell Proliferation Assay
Objective: To assess the effect of inhibitors on the growth of c-Met-driven cancer cell lines.
Materials:
-
c-Met dependent cancer cell line
-
Cell culture medium and supplements
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Seed the cells in 96-well plates.
-
After 24 hours, treat the cells with serial dilutions of the test compounds.
-
Incubate the cells for 72 hours.
-
Measure cell viability using the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.
-
Record the luminescence signal using a plate reader.
-
Calculate the IC50 values by plotting the percentage of cell growth inhibition against the inhibitor concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive benchmarking of a novel c-Met inhibitor.
References
Safety Operating Guide
Essential Guidance for the Proper Disposal of c-Met-IN-21
Disclaimer: A specific Safety Data Sheet (SDS) for c-Met-IN-21 is not publicly available. The following procedures are based on general best practices for the handling and disposal of potent, research-grade small molecule kinase inhibitors. Researchers must consult their institution's Environmental Health & Safety (EHS) department for specific regulations and obtain the supplier-specific SDS before handling this compound.
This document provides a procedural framework for the safe disposal of this compound, a chemical compound used in research settings. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.
Compound Handling and Hazard Profile
As a c-Met inhibitor, this compound is an biologically active molecule. Compounds of this class are typically classified as hazardous. The table below summarizes the expected hazard classifications and necessary personal protective equipment (PPE).
| Parameter | Guideline |
| Physical State | Solid (Crystalline Powder) |
| Primary Hazard | Toxic, Irritant |
| Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion |
| Required PPE | Chemical Safety Goggles, Protective Gloves (Nitrile), Lab Coat |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in the experimental workflow. The process ensures that this potent compound is managed safely without risk to personnel or the environment.
1. Waste Characterization and Segregation:
-
Solid Waste: All materials that have come into direct contact with this compound, including contaminated gloves, weigh paper, pipette tips, and vials, must be treated as hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound must be collected as hazardous liquid chemical waste. Do not dispose of solutions down the drain.
-
Segregation: Keep this compound waste separate from other waste streams, such as biological or radioactive waste, unless explicitly permitted by your institution's EHS guidelines.
2. Containment and Labeling:
-
Solid Waste: Place all contaminated solid materials into a dedicated, sealable, and clearly labeled hazardous waste container. A plastic bag or a wide-mouth plastic jar with a screw-top lid is appropriate.
-
Liquid Waste: Collect all contaminated liquids in a sealed, leak-proof, and chemically compatible container (e.g., a glass or polyethylene bottle).
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound"
-
The estimated quantity and concentration of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
3. Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the storage area is secure, away from general traffic, and has secondary containment to prevent spills.
-
Do not accumulate more than the volume specified by your institutional and local regulations (typically one quart of acutely hazardous waste).
4. Arranging for Final Disposal:
-
Once the waste container is full or the experiment is complete, submit a chemical waste pickup request to your institution's EHS department.
-
Follow the specific online or paper-based procedure required by your EHS office.
-
Do not attempt to transport or dispose of the waste outside of the established institutional channels.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound chemical waste.
Safeguarding Your Research: A Comprehensive Guide to Handling c-Met-IN-21
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent, targeted compounds like c-Met-IN-21. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Personal Protective Equipment (PPE) for Handling this compound
Given that this compound is a potent, small molecule inhibitor intended for research purposes, stringent adherence to safety protocols is necessary to minimize exposure risk. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Nitrile Gloves | Double-gloving recommended. | Prevents direct skin contact with the compound. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified. | Protects eyes from splashes or airborne particles of the compound. |
| Body Protection | Laboratory Coat | Fully buttoned. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Fume Hood | Use for all handling of solid compound and preparation of solutions. | Minimizes inhalation of airborne particles or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to ensure safety and experimental integrity when working with this compound.
Preparation and Weighing:
-
Work Area Preparation: Always handle the solid form of this compound within a certified chemical fume hood to prevent inhalation of any airborne powder.
-
Personal Protective Equipment (PPE): Before handling, don all required PPE as outlined in the table above.
-
Weighing: Use a calibrated analytical balance inside the fume hood. Handle the compound with a chemical spatula. Avoid generating dust.
-
Container Handling: Keep the container tightly sealed when not in use.
Solution Preparation:
-
Solvent Addition: Add the desired solvent to the vial containing the pre-weighed this compound.
-
Dissolution: Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
Storage of Stock Solution: Store the stock solution in a clearly labeled, tightly sealed container at the recommended temperature, typically -20°C or -80°C, to maintain stability.
Experimental Use:
-
Cell Culture and Animal Studies: When treating cells or administering the compound to animals, continue to wear appropriate PPE.
-
Aliquoting: Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles, which can degrade the compound.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and certified chemical waste disposal vendor in accordance with local, state, and federal regulations.
Visualizing the c-Met Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the handling process, the following diagrams have been created.
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
